2-tert-Butylanthracene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPXZSIKOVBSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066419 | |
| Record name | 2-tert-Butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18801-00-8 | |
| Record name | 2-tert-Butylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18801-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthracene, 2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018801008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 2-tert-Butylanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known photophysical and electrochemical properties of 2-tert-Butylanthracene. Due to a scarcity of specific experimental data for this particular substituted anthracene in publicly available literature, this document focuses on the foundational properties of the parent anthracene molecule as a reference point. It further outlines the standard experimental protocols used to determine these key characteristics for aromatic compounds. This guide is intended to serve as a foundational resource for researchers, enabling them to design experiments to characterize this compound and similar derivatives.
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science, organic electronics, and pharmaceutical development due to their unique electronic and photophysical properties. The introduction of substituents, such as a tert-butyl group, onto the anthracene core can significantly modulate these properties, influencing factors like solubility, crystal packing, and electronic behavior. This compound, a specific isomer, is a valuable compound for such investigations. However, a comprehensive, publicly available dataset of its photophysical and electrochemical parameters is currently lacking. This guide aims to bridge this gap by providing the theoretical framework and experimental methodologies necessary for its characterization.
Molecular Structure
The fundamental structure of this compound consists of a linear arrangement of three fused benzene rings, with a tert-butyl group attached to the second carbon atom.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. These properties are crucial for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.
Table 1: Photophysical Properties of Anthracene
| Property | Value | Solvent |
| Absorption Maximum (λabs) | ~355 nm, ~375 nm, ~395 nm | Cyclohexane |
| Emission Maximum (λem) | ~380 nm, ~400 nm, ~425 nm | Cyclohexane |
| Fluorescence Quantum Yield (ΦF) | 0.27 - 0.36 | Ethanol, Cyclohexane |
| Fluorescence Lifetime (τF) | ~4-5 ns | Various |
Note: These values are approximate and can vary depending on the solvent and experimental conditions.
The tert-butyl group in this compound is an electron-donating group, which is expected to cause a slight red-shift (shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted anthracene. The bulky nature of the tert-butyl group may also influence the fluorescence quantum yield and lifetime by affecting non-radiative decay pathways.
Electrochemical Properties
The electrochemical properties of a molecule, particularly its oxidation and reduction potentials, provide insight into its electronic structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical for designing materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Specific electrochemical data for this compound is not readily found in the surveyed literature. However, studies on substituted anthracenes indicate that the introduction of an electron-donating group like a tert-butyl group generally lowers the oxidation potential, making the molecule easier to oxidize.
Table 2: Estimated Electrochemical Properties of this compound
| Property | Estimated Value (vs. Fc/Fc+) |
| Oxidation Potential (Eox) | Expected to be slightly lower than anthracene |
| Reduction Potential (Ered) | Expected to be similar to or slightly more negative than anthracene |
Experimental Protocols
To obtain precise quantitative data for this compound, the following standard experimental protocols are recommended.
Photophysical Measurements
5.1.1. UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light that a molecule absorbs.
Caption: Workflow for UV-Visible Absorption Spectroscopy.
5.1.2. Fluorescence Spectroscopy
This technique measures the light emitted by a molecule after it has absorbed light.
Caption: Workflow for Fluorescence Spectroscopy.
Electrochemical Measurements
5.2.1. Cyclic Voltammetry (CV)
CV is a powerful technique for determining the oxidation and reduction potentials of a molecule.
Navigating the Behavior of 2-tert-Butylanthracene: A Technical Guide to its Solubility and Stability in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of aromatic compounds is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-tert-Butylanthracene in organic solvents, addressing a critical knowledge gap for its application in various scientific endeavors.
While specific quantitative solubility and stability data for this compound remains scarce in publicly available literature, this guide synthesizes foundational principles, analogous data from related compounds, and detailed experimental protocols to empower researchers in their work with this compound. A commercially available solution of this compound in toluene with a concentration of 1000 µg/mL is noted, which serves as a reference point for its solubility in that specific solvent.[1]
Core Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound, a substituted polycyclic aromatic hydrocarbon (PAH), is an essentially non-polar molecule. This characteristic dictates its solubility behavior in various organic solvents.
Qualitative Solubility Predictions:
-
High Solubility: Expected in non-polar and weakly polar aprotic solvents such as toluene, benzene, xylenes, hexane, cyclohexane, diethyl ether, and chlorinated solvents like dichloromethane and chloroform. The non-polar nature of these solvents can effectively overcome the intermolecular forces in the solid this compound.
-
Moderate to Low Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). While these solvents have some non-polar character, their polarity will limit their ability to dissolve the non-polar this compound.
-
Insolubility: Expected in polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network in these solvents will not be favorably disrupted to accommodate the non-polar solute.
Stability of this compound
The stability of this compound is influenced by factors such as light, heat, and the presence of oxidizing agents. The anthracene core is susceptible to degradation, particularly through photooxidation.
Potential Degradation Pathways:
Similar to its parent compound, anthracene, this compound is expected to undergo photooxidation in the presence of light and oxygen. This process typically leads to the formation of endoperoxides, which can further transform into anthraquinones. The primary degradation product would likely be 2-tert-butylanthraquinone. The stability of other PAHs has been studied, and it's known that they can undergo transformations when exposed to light in organic solvents.[2]
Experimental Protocols
For researchers requiring precise quantitative data, the following experimental protocols are provided as a guide for determining the solubility and stability of this compound.
Determination of Solubility
A common and reliable method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method.
Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination method.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.
-
Analysis of Supernatant: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Quantification: Analyze the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
-
Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
Determination of Stability
To assess the stability of this compound in a given solvent, a time-course study under controlled conditions is recommended.
Experimental Workflow for Stability Assessment
References
- 1. This compound | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of 2-tert-Butylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-Butylanthracene, a substituted polycyclic aromatic hydrocarbon. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct quantitative spectral data from primary sources is proprietary and held in spectral databases, this document compiles expected spectroscopic characteristics based on established principles and data for analogous compounds.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on its chemical structure and typical spectroscopic values for its constituent functional groups. For definitive analysis, it is recommended to consult spectral databases such as SpectraBase, the NIST Chemistry WebBook, or purchase a certified reference standard.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.5 - 7.8 | Multiplet | 5H | Aromatic Protons (Anthracene Core) |
| ~ 7.5 - 7.3 | Multiplet | 4H | Aromatic Protons (Anthracene Core) |
| ~ 1.4 | Singlet | 9H | tert-Butyl Protons |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 145 | Quaternary Carbon (C-2, attached to tert-butyl group) |
| ~ 132 - 122 | Aromatic CH and Quaternary Carbons (Anthracene Core) |
| ~ 35.0 | Quaternary Carbon (tert-Butyl) |
| ~ 31.5 | Methyl Carbons (tert-Butyl) |
Solvent: CDCl₃. Proton-decoupled.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2870 | Strong | Alkyl C-H Stretch (tert-Butyl) |
| 1625 - 1600, 1500 - 1450 | Medium to Weak | Aromatic C=C Ring Stretching |
| 1465, 1370 | Medium | C-H Bending (tert-Butyl) |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
Sample Preparation: KBr pellet or thin film.
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| λ_max_ (nm) | Solvent | Assignment |
| ~ 255 | Ethanol/Hexane | π → π* Transition |
| ~ 340 | Ethanol/Hexane | π → π* Transition |
| ~ 360 | Ethanol/Hexane | π → π* Transition |
| ~ 380 | Ethanol/Hexane | π → π* Transition |
Note: The absorption maxima are expected to be slightly red-shifted compared to unsubstituted anthracene due to the electron-donating effect of the tert-butyl group.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and list the peak positions for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the absorption bands to specific functional group vibrations.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure that the absorbance is within the linear range of the instrument (generally below 1.5 AU).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 to 600 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max_).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualizations
The following diagrams illustrate the general workflows for obtaining the spectroscopic data described.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
References
An In-depth Technical Guide to 2-(tert-butyl)anthracene (CAS Number: 18801-00-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(tert-butyl)anthracene (CAS No. 18801-00-8). This polycyclic aromatic hydrocarbon is noted for its significant photophysical properties, which make it a valuable component in the development of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and as a fluorescent probe. This document summarizes its key characteristics, outlines general experimental protocols for its synthesis and characterization, and lists commercial suppliers. Notably, a review of the current scientific literature reveals no established role for 2-(tert-butyl)anthracene in biological signaling pathways.
Core Properties of 2-(tert-butyl)anthracene
2-(tert-butyl)anthracene is a solid, crystalline compound at room temperature. The introduction of the tert-butyl group to the anthracene core influences its solubility and photophysical characteristics.[1]
Chemical and Physical Data
The fundamental chemical and physical properties of 2-(tert-butyl)anthracene are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 18801-00-8 | [2][3][4] |
| Molecular Formula | C₁₈H₁₈ | [2][4] |
| Molecular Weight | 234.34 g/mol | [2][4] |
| IUPAC Name | 2-tert-butylanthracene | [2][3] |
| Physical State | Solid, powder to crystal | [1] |
| Melting Point | 146-148 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene and toluene. | [1] |
| Appearance | White to light yellow solid |
Spectroscopic Data
Key identifiers from spectroscopic and computational analyses are provided below.
| Identifier | Value | References |
| InChI Key | WBPXZSIKOVBSAS-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-(tert-butyl)anthracene can be achieved through electrophilic substitution reactions on the anthracene core. A common method involves the Friedel-Crafts alkylation of anthracene with a tert-butylating agent in the presence of a catalyst.
General Synthesis Protocol: Friedel-Crafts Alkylation
A general protocol for the tert-butylation of anthracene, which can be adapted for the synthesis of 2-(tert-butyl)anthracene, involves the use of zeolite catalysts.[6]
Materials:
-
Anthracene
-
tert-butanol (or isobutylene)
-
HY Zeolite or Cerium-modified HY catalyst
-
Solvent (e.g., a high-boiling point hydrocarbon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Equipment for product purification (e.g., column chromatography, recrystallization)
Methodology:
-
Catalyst Activation: The zeolite catalyst is typically activated by heating under vacuum to remove adsorbed water.
-
Reaction Setup: Anthracene and the chosen solvent are added to a round-bottom flask equipped with a stirrer and a condenser.
-
Catalyst Addition: The activated zeolite catalyst is added to the reaction mixture.
-
Alkylation: The tert-butylating agent (e.g., tert-butanol) is added to the flask, and the mixture is heated to the desired reaction temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to yield pure 2-(tert-butyl)anthracene.
A logical workflow for a typical synthesis and purification process is depicted in the following diagram.
Caption: A flowchart illustrating the general steps for the synthesis and purification of 2-(tert-butyl)anthracene.
Applications in Organic Electronics and Fluorescence
The photophysical properties of 2-(tert-butyl)anthracene and its derivatives make them promising candidates for applications in organic electronics and as fluorescent probes.[1][7] Anthracene derivatives are known for their high fluorescence quantum yields and are utilized as emitters in OLEDs.[1][8]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, anthracene derivatives can be used as the emissive layer. The bulky tert-butyl group can help to prevent intermolecular interactions, which can quench fluorescence in the solid state.
General Experimental Protocol for OLED Fabrication:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: Thin films of the hole injection layer, hole transport layer, emissive layer (containing the anthracene derivative), electron transport layer, and cathode are deposited sequentially onto the ITO substrate via thermal evaporation under high vacuum.
-
Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.
-
Characterization: The performance of the OLED is evaluated by measuring its current-voltage-luminance characteristics and electroluminescence spectra.
The following diagram outlines the typical layered structure of an OLED incorporating an anthracene derivative.
Caption: A diagram showing the typical multilayer structure of an Organic Light-Emitting Diode (OLED).
Fluorescence Spectroscopy
The fluorescent properties of 2-(tert-butyl)anthracene can be characterized using fluorescence spectroscopy.
General Experimental Protocol for Fluorescence Measurement:
-
Sample Preparation: A dilute solution of 2-(tert-butyl)anthracene is prepared in a suitable solvent (e.g., cyclohexane or toluene).
-
Instrumentation: A spectrofluorometer is used for the measurements.
-
Excitation and Emission Spectra: The excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. The emission spectrum is recorded by exciting the sample at a fixed wavelength and scanning the emission wavelengths.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
The process of fluorescence characterization is illustrated in the workflow diagram below.
Caption: A workflow diagram for the characterization of the fluorescent properties of 2-(tert-butyl)anthracene.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature did not yield any studies implicating 2-(tert-butyl)anthracene in specific biological signaling pathways. Its primary area of research and application is in materials science and photophysics. It is important to distinguish this compound from tert-butylhydroquinone (tBHQ), a structurally different molecule with known effects on cellular signaling, such as the Nrf2 pathway.
Suppliers
2-(tert-butyl)anthracene is commercially available from a number of chemical suppliers. The purity and quantity can vary, so it is advisable to consult the respective company's specifications.
| Supplier | Purity |
| ChemScene | ≥98% |
| CymitQuimica | 98%+ |
| Santa Cruz Biotechnology | Research Grade |
| TCI Chemicals | >98.0% (GC) |
| Sigma-Aldrich | Research Grade |
| Fluorochem | 98%+ (GC-MS) |
Conclusion
2-(tert-butyl)anthracene is a well-characterized polycyclic aromatic hydrocarbon with significant potential in the field of organic electronics and fluorescence applications. Its synthesis is achievable through established organic chemistry methodologies, and its photophysical properties make it a compound of interest for the development of advanced materials. Currently, there is no evidence to suggest its involvement in biological signaling pathways, and its study remains firmly in the realm of materials science. This guide provides a foundational resource for researchers interested in the properties and applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butylation of naphthalene by tertiary butanol over HY zeolite and cerium-modified HY catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Health and Safety Technical Guide: 2-tert-Butylanthracene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. The health and safety information for 2-tert-Butylanthracene is incomplete and contains significant discrepancies across various sources. Extreme caution should be exercised when handling this chemical. Users are strongly advised to consult original Safety Data Sheets (SDS) from their suppliers and conduct a thorough risk assessment before use.
Executive Summary
This compound is a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene. This guide provides a comprehensive overview of the available health and safety information for this compound. A critical finding of this review is the significant lack of definitive toxicological data and conflicting hazard classifications from different suppliers. While some sources indicate the substance is not hazardous, others classify it as harmful or even highly toxic. Therefore, a conservative approach to handling and personal protection is strongly recommended until its toxicological profile is more thoroughly understood. This guide summarizes the known physical and chemical properties, presents the conflicting hazard information, outlines recommended safety precautions based on a worst-case scenario, and discusses the environmental impact by drawing comparisons with the parent compound, anthracene.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided in Table 1. Key toxicological parameters such as boiling point and flash point are not well-documented in publicly available literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₈ | --INVALID-LINK-- |
| Molecular Weight | 234.34 g/mol | --INVALID-LINK-- |
| CAS Number | 18801-00-8 | --INVALID-LINK-- |
| Appearance | Light yellow powder/solid | Various SDS |
| Melting Point | 145 - 149 °C | Various SDS |
| Boiling Point | No information available | Various SDS |
| Flash Point | No information available | Various SDS |
| Solubility | Insoluble in water | Inferred from PAH properties |
Hazard Identification and Classification
There is a significant and critical discrepancy in the GHS classification of this compound among chemical suppliers. There is no harmonized classification available from the European Chemicals Agency (ECHA). This lack of consensus underscores the need for extreme caution.
Conflicting GHS Classifications:
-
Source 1 (e.g., PubChem aggregator): States that the chemical does not meet GHS hazard criteria based on notifications from multiple companies.[1]
-
Source 2 (e.g., Fluorochem): Classifies the substance with the GHS07 pictogram (Harmful/Irritant) and the signal word "Warning," with hazard statements including H302 (Harmful if swallowed).[2]
-
Source 3 (e.g., a Sigma-Aldrich SDS for a related product): While not for the pure substance, an SDS for a solution containing this compound indicates high toxicity with GHS06 (Toxic) and GHS09 (Hazardous to the aquatic environment) pictograms, and hazard statements H310 + H330 (Fatal in contact with skin or if inhaled) and H411 (Toxic to aquatic life with long lasting effects).
Given these conflicting reports, it is prudent to handle this compound as a substance with high potential toxicity until definitive data becomes available.
Table 2: Summary of GHS Hazard Classifications (Conflicting Information)
| Hazard Class | GHS Classification (Source 1) | GHS Classification (Source 2) | GHS Classification (Source 3 - related product) |
| Acute Oral Toxicity | Not Classified | Category 4 (Harmful if swallowed) | Not specified |
| Acute Dermal Toxicity | Not Classified | Not Classified | Category 1 (Fatal in contact with skin) |
| Acute Inhalation Toxicity | Not Classified | Not Classified | Category 2 (Fatal if inhaled) |
| Skin Corrosion/Irritation | Not Classified | Not Classified | Not specified |
| Serious Eye Damage/Irritation | Not Classified | Not Classified | Not specified |
| Aquatic Hazard (Acute) | Not Classified | Not Classified | Category 2 |
| Aquatic Hazard (Chronic) | Not Classified | Not Classified | Category 2 (Toxic to aquatic life with long lasting effects) |
Toxicological Information
There is a notable absence of quantitative toxicological data for this compound in the public domain. Safety data sheets consistently report "no data available" for acute toxicity endpoints.
Table 3: Acute Toxicity Data for this compound
| Endpoint | Route | Species | Value |
| LD50 | Oral | Not available | No data available |
| LD50 | Dermal | Not available | No data available |
| LC50 | Inhalation | Not available | No data available |
Due to the lack of specific data, a read-across approach using data from the parent compound, anthracene, may provide some insight, although this should be interpreted with caution. Anthracene itself is not classified as a human carcinogen (IARC Group 3), but it can be phototoxic.[3] The toxicological properties of alkylated anthracenes can differ from the parent compound.
Experimental Protocols
No specific experimental protocols for the toxicological testing of this compound have been identified. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) would be applicable for determining its toxicological profile.
Acute Oral Toxicity (OECD Test Guideline 423)
This method involves the administration of the test substance to a group of rodents at one of a series of fixed dose levels. The procedure is a stepwise process where the results from a single dose group determine the next dose level. The objective is to identify a dose that causes mortality or clear signs of toxicity, allowing for classification into a GHS category.
Acute Dermal Toxicity (OECD Test Guideline 402)
In this test, the substance is applied to a small area of the skin of an animal (typically a rabbit or rat) for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period. This test would be critical to perform to resolve the conflicting dermal toxicity classifications.
Acute Inhalation Toxicity (OECD Test Guideline 403)
This guideline describes a method for assessing the toxicity of a substance when inhaled. Animals are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period. Observations for toxicity and mortality are made during and after exposure.
Aquatic Toxicity
Standard OECD guidelines for testing the toxicity to aquatic organisms would be employed:
-
Fish, Acute Toxicity Test (OECD 203): To determine the LC50 in fish over a 96-hour exposure.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): To determine the EC50 for immobilization of Daphnia magna over a 48-hour exposure.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): To determine the EC50 for the inhibition of growth of a selected algal species over a 72-hour period.
Handling, Storage, and Personal Protective Equipment (PPE)
Given the conflicting hazard data, a conservative approach to handling and storage is essential. The following recommendations are based on the potential for high toxicity.
Handling
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE when handling this compound.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Accidental Release Measures
The following diagram illustrates a general workflow for handling a spill of this compound.
Environmental Information
Specific ecotoxicological data for this compound is not available. However, based on the classification from one supplier ("Toxic to aquatic life with long lasting effects") and data from the parent compound, it should be considered hazardous to the aquatic environment.
Read-Across from Anthracene:
-
Toxicity: Anthracene is known to be toxic to aquatic life, with 96-hour LC50 values for freshwater fish ranging from 1.3 to 46 µg/L. It can also inhibit the growth of freshwater microalgae, with EC50 values reported in the low mg/L range.[4]
-
Persistence and Bioaccumulation: As a PAH, this compound is expected to be persistent in the environment and have the potential to bioaccumulate.
-
Mobility: Due to its low water solubility, it is expected to adsorb to soil and sediment.
Environmental Precautions:
-
Do not allow to enter drains, sewers, or waterways.
-
Dispose of in accordance with environmental regulations.
Conclusion
The available health and safety information for this compound is alarmingly inconsistent and incomplete. The conflicting GHS classifications, ranging from non-hazardous to fatally toxic, and the absence of quantitative toxicological data, necessitate a highly cautious approach. Researchers, scientists, and drug development professionals must prioritize a comprehensive, site-specific risk assessment before handling this compound. The safety recommendations provided in this guide are based on a conservative interpretation of the available data. Further toxicological and ecotoxicological testing is urgently needed to establish a definitive hazard profile for this compound.
References
The Advent and Evolution of Tert-Butyl Substituted Polycyclic Aromatic Hydrocarbons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic aromatic hydrocarbons (PAHs), a class of organic compounds composed of multiple fused aromatic rings, have long been a subject of intense scientific scrutiny due to their unique electronic properties and diverse applications. The introduction of sterically demanding substituents, such as the tert-butyl group, onto the PAH scaffold has profound effects on their physicochemical properties, leading to a new class of molecules with tailored characteristics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of tert-butyl substituted PAHs, offering valuable insights for researchers in materials science, organic chemistry, and drug development.
Historical Perspective and Discovery
The journey into tert-butyl substituted PAHs is intrinsically linked to the development of Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877. This reaction provided a direct method to introduce alkyl groups onto aromatic rings. While the early focus of Friedel-Crafts reactions was on simpler aromatic systems, the extension of this methodology to polycyclic aromatic hydrocarbons was a natural progression.
The first documented syntheses of tert-butyl substituted PAHs appear in the mid-20th century. Early studies on the alkylation of naphthalene and other simple PAHs laid the groundwork for understanding the regioselectivity and steric influences of the bulky tert-butyl group. For instance, the tert-butylation of naphthalene was investigated as a route to produce 2,6-di-tert-butylnaphthalene, a key monomer for the high-performance polymer polyethylene naphthalate (PEN).
A notable early investigation into the tert-butylation of a larger PAH was the alkylation of anthracene with tert-butyl alcohol, which was found to yield 2-tert-butylanthracene along with 2,6- and 2,7-di-tert-butylanthracene isomers[1]. These early explorations were crucial in demonstrating that the introduction of the bulky tert-butyl group was not only feasible but also offered a means to manipulate the substitution patterns and, consequently, the properties of the parent PAHs.
Synthesis and Experimental Protocols
The primary method for the synthesis of tert-butyl substituted PAHs remains the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction typically involves the reaction of a PAH with a tert-butylating agent in the presence of a Lewis acid catalyst. Common tert-butylating agents include tert-butyl chloride, tert-butyl alcohol, and isobutylene.
General Experimental Protocol for Friedel-Crafts Tert-Butylation of a Polycyclic Aromatic Hydrocarbon
This protocol provides a general framework for the synthesis of tert-butylated PAHs. Specific modifications to reactants, catalysts, solvents, and reaction conditions may be necessary depending on the specific PAH and desired product.
Materials:
-
Polycyclic aromatic hydrocarbon (e.g., naphthalene, anthracene, pyrene)
-
Tert-butylating agent (e.g., tert-butyl chloride, tert-butyl alcohol)
-
Anhydrous Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Silica gel for column chromatography
-
Hexane and other solvents for chromatography
Procedure:
-
Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride) is assembled. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant and Catalyst Charging: The polycyclic aromatic hydrocarbon and the anhydrous solvent are added to the flask. The mixture is stirred until the PAH dissolves. The flask is then cooled in an ice bath to 0-5 °C. The anhydrous Lewis acid catalyst is added portion-wise to the stirred solution, ensuring the temperature remains low.
-
Addition of Alkylating Agent: The tert-butylating agent, dissolved in a small amount of the anhydrous solvent, is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 30-60 minutes. The reaction temperature should be carefully monitored and maintained.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at a specific temperature (ranging from 0 °C to room temperature or higher, depending on the reactivity of the PAH) for a designated time (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow addition of crushed ice and dilute hydrochloric acid to decompose the Lewis acid complex.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel, to yield the pure tert-butyl substituted PAH.
Example Protocol: Synthesis of 2,7-di-tert-butylnaphthalene
This protocol is an adaptation of known procedures for the synthesis of di-tert-butylnaphthalenes[2].
Materials:
-
Naphthalene (12.8 g, 0.1 mol)
-
tert-Butyl chloride (27.8 g, 0.3 mol)
-
Anhydrous aluminum chloride (4.0 g, 0.03 mol)
-
Anhydrous carbon disulfide (200 mL)
Procedure:
-
In a 500 mL three-necked flask, a solution of naphthalene in carbon disulfide is prepared.
-
The flask is cooled to 0 °C, and anhydrous aluminum chloride is added in portions.
-
A solution of tert-butyl chloride in carbon disulfide is added dropwise over 1 hour.
-
The reaction mixture is stirred at 0-5 °C for 4 hours and then at room temperature for 12 hours.
-
The reaction is quenched by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
After removal of the solvent, the crude product is purified by column chromatography on silica gel using hexane as the eluent to afford 2,7-di-tert-butylnaphthalene.
Quantitative Data on Physicochemical Properties
The introduction of one or more tert-butyl groups significantly alters the physicochemical properties of PAHs. The bulky nature of the tert-butyl group can disrupt π-π stacking, increase solubility in organic solvents, and influence melting and boiling points. The following tables summarize key quantitative data for selected tert-butyl substituted PAHs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (XLogP3) |
| 1-tert-Butylnaphthalene | C₁₄H₁₆ | 184.28 | - | - | 5.2 |
| 2-tert-Butylnaphthalene | C₁₄H₁₆ | 184.28 | - | - | 5.2 |
| 2,6-Di-tert-butylnaphthalene | C₁₈H₂₄ | 240.39 | 175-177 | - | - |
| This compound | C₁₈H₁₈ | 234.34 | 148-150 | - | - |
| 2,6-Di-tert-butylanthracene | C₂₂H₂₆ | 290.45 | - | - | - |
| 9-Butylphenanthrene | C₁₈H₁₈ | 234.34 | 136.33 | 412.69 | 5.336 |
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| 1-tert-Butylnaphthalene | 1.45 (s, 9H, t-Bu) | 35.1 (C(CH₃)₃), 31.6 (C(CH₃)₃) | Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2960), C=C stretch (~1600, 1500) |
| This compound | 1.48 (s, 9H, t-Bu) | 35.2 (C(CH₃)₃), 31.7 (C(CH₃)₃) | Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2960), C=C stretch (~1620, 1450) |
Note: Spectroscopic data can vary depending on the solvent and instrument used. The data presented here are representative values.
Applications in Research and Development
The unique properties imparted by the tert-butyl group have led to the exploration of these substituted PAHs in various fields.
Organic Electronics
The steric bulk of tert-butyl groups can prevent close packing of PAH molecules in the solid state. This disruption of intermolecular interactions can lead to materials with amorphous character, which is often desirable for the fabrication of organic light-emitting diodes (OLEDs) to prevent crystallization and improve device stability. Tert-butylated PAHs are investigated as hole-transporting materials and as hosts for emissive dopants in OLEDs[3][4][5][6]. The tert-butyl groups can also enhance the solubility of the PAHs, facilitating their processing from solution for large-area device fabrication.
Liquid Crystals
The rigid, planar core of a PAH combined with flexible alkyl chains can give rise to liquid crystalline behavior. The introduction of tert-butyl groups can influence the mesophase behavior and transition temperatures of these materials[7][8]. By carefully designing the substitution pattern, it is possible to create novel liquid crystalline materials with specific optical and electronic properties for applications in displays and sensors.
Chemical Synthesis and Catalysis
Tert-butylated PAHs serve as important intermediates in the synthesis of more complex molecules. The tert-butyl group can act as a bulky protecting group or a directing group in subsequent chemical transformations. Furthermore, their unique steric and electronic properties make them interesting ligands for the development of novel catalysts.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Alkylation of anthracene by tert-butyl alcohol (Journal Article) | OSTI.GOV [osti.gov]
- 2. 2,7-DI-TERT-BUTYLNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Liquid-crystalline compounds with lateral aromatic branches | Scilit [scilit.com]
- 8. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-tert-Butylanthracene
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-tert-Butylanthracene, a valuable building block in the development of advanced materials and pharmaceutical intermediates.[1] The described methodology is based on the Friedel-Crafts alkylation of anthracene, a robust and widely utilized reaction for forming carbon-carbon bonds on aromatic rings.[2][3] This protocol is intended for researchers and scientists in organic chemistry and drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound.
Introduction
This compound is an alkylated aromatic hydrocarbon with significant applications in organic synthesis. Its bulky tert-butyl group can influence the electronic and physical properties of molecules into which it is incorporated, making it a key intermediate in the synthesis of specialized organic compounds.[1] The most common and effective method for its preparation is the Friedel-Crafts alkylation of anthracene.[2][3][4] This reaction involves the electrophilic substitution of a hydrogen atom on the anthracene ring with a tert-butyl group, typically derived from a tert-butyl halide or alcohol in the presence of a Lewis acid catalyst.[3][5] This document outlines a reliable protocol for this synthesis, including reagent quantities, reaction conditions, and purification procedures.
Reaction Scheme
The synthesis of this compound is achieved via the Friedel-Crafts alkylation of anthracene with tert-butyl chloride, catalyzed by anhydrous aluminum chloride.
Reaction:
Anthracene + tert-Butyl chloride --(AlCl₃)--> this compound + HCl
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Anthracene | 99% | Sigma-Aldrich | 120-12-7 |
| tert-Butyl chloride | 98% | Alfa Aesar | 507-20-0 |
| Anhydrous Aluminum Chloride | 99.99% | Acros Organics | 7446-70-0 |
| Dichloromethane (DCM) | Anhydrous, 99.8% | Fisher Scientific | 75-09-2 |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | J.T. Baker | 7647-01-0 |
| Sodium Bicarbonate | Saturated aqueous solution | EMD Millipore | 144-55-8 |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | VWR | 7757-82-6 |
| Diethyl Ether | ACS Grade | Avantor | 60-29-7 |
| Hexane | ACS Grade | Macron | 110-54-3 |
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
FT-IR and ¹H NMR spectrometers
3.3. Reaction Procedure
-
Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anthracene (10.0 g, 56.1 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the anthracene is fully dissolved.
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride (8.2 g, 61.5 mmol) to the stirred solution. The addition should be slow to control the exothermic reaction.
-
Addition of Alkylating Agent: In the dropping funnel, place a solution of tert-butyl chloride (6.2 mL, 56.1 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4 hours at room temperature.
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of cold 2 M hydrochloric acid to decompose the aluminum chloride complex.[4]
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 2 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a solid.
-
3.4. Characterization Data
| Property | Value |
| Appearance | White to light yellow powder/crystals[1][6] |
| Molecular Formula | C₁₈H₁₈[6][7] |
| Molecular Weight | 234.34 g/mol [6][7] |
| Melting Point | 146-148 °C[6] |
| Boiling Point | ~376 °C (estimated)[1] |
| CAS Number | 18801-00-8[6][7] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
tert-Butyl Chloride: Flammable liquid and vapor. Keep away from heat and open flames.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations involving this solvent should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
The quenching of the reaction with acid is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.
Discussion
The Friedel-Crafts alkylation is a powerful tool for the synthesis of alkylated arenes. However, there are some limitations to consider. Polyalkylation is a common side reaction, as the product is often more reactive than the starting material.[4] In this protocol, using a 1:1 molar ratio of anthracene to tert-butyl chloride helps to minimize the formation of di- and poly-tert-butylated products. The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it forms a stable tertiary carbocation, reducing the likelihood of carbocation rearrangements that can occur with primary alkyl halides.[3][5] The purification by column chromatography is crucial to isolate the desired 2-substituted isomer from other potential isomers and byproducts. The final product should be characterized by standard analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy to confirm its identity and purity.
Conclusion
This document provides a detailed and reliable protocol for the synthesis of this compound via Friedel-Crafts alkylation. By following the outlined procedures for reaction setup, execution, and purification, researchers can effectively synthesize this important chemical intermediate for a variety of applications in research and development. Adherence to the safety precautions is essential for the safe execution of this experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. 2-(TERT-BUTYL)ANTHRACENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-tert-Butylanthracene as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butylanthracene is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with intrinsic fluorescent properties. The introduction of a bulky, lipophilic tert-butyl group can modulate its photophysical characteristics and cellular localization, making it a potential candidate for use as a fluorescent probe in various biological applications. Its hydrophobic nature suggests a propensity to partition into nonpolar environments, such as lipid droplets and cellular membranes.
These application notes provide a comprehensive guide for the characterization and utilization of this compound as a fluorescent probe for cellular imaging and as a potential marker in drug development research. The protocols outlined below are intended to serve as a starting point for researchers to experimentally determine the specific properties of this compound and to develop tailored applications.
Photophysical Properties
| Property | Anthracene (Reference) | This compound (Expected) |
| Excitation Maximum (λex) | ~356 nm | Expected in the UV-A range (~360-370 nm) |
| Emission Maximum (λem) | ~397 nm | Expected in the blue region (~400-410 nm) |
| Quantum Yield (Φf) | 0.27 in ethanol[1] | To be determined experimentally |
| Fluorescence Lifetime (τ) | ~4-5 ns in various solvents | To be determined experimentally |
| Molar Mass | 178.23 g/mol | 234.34 g/mol [2][3] |
| Chemical Formula | C₁₄H₁₀ | C₁₈H₁₈[2][3] |
| CAS Number | 120-12-7 | 18801-00-8[2][3][4][5] |
Potential Applications
-
Visualization of Lipid Droplets: The hydrophobic nature of this compound likely promotes its accumulation in the neutral lipid core of lipid droplets, enabling their visualization and tracking in live or fixed cells.
-
Membrane Staining and Polarity Sensing: The probe may intercalate into cellular membranes. Changes in its fluorescence emission could correspond to alterations in membrane polarity or fluidity, a phenomenon known as solvatochromism.
-
General Cytoplasmic Staining: Depending on its partitioning coefficient, the probe might provide general staining of the cytoplasm and other membranous organelles.
-
Marker in Drug Delivery Systems: Due to its hydrophobicity, this compound could be encapsulated within nanocarriers for drug delivery. Its fluorescence would allow for the tracking and visualization of the delivery vehicle.
Experimental Protocols
Characterization of Photophysical Properties
This protocol describes the steps to determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, DMSO)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence lifetime spectrometer (optional)
-
Anthracene (as a reference standard)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). Store protected from light at -20°C.
-
Determination of Excitation and Emission Spectra:
-
Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent.
-
Using the spectrofluorometer, perform an excitation scan by setting a fixed emission wavelength (e.g., 410 nm) and scanning a range of excitation wavelengths (e.g., 300-400 nm).
-
Identify the wavelength of maximum excitation (λex).
-
Perform an emission scan by setting the excitation to the determined λex and scanning a range of emission wavelengths (e.g., 380-500 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Determination of Molar Absorptivity:
-
Prepare a series of dilutions of the stock solution in the chosen solvent.
-
Measure the absorbance of each dilution at the λex using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).
-
-
Determination of Fluorescence Quantum Yield (Relative Method):
-
Use a standard with a known quantum yield in the same solvent (e.g., anthracene in ethanol, Φf = 0.27).
-
Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. Adjust concentrations to have similar absorbance values (ideally < 0.1 to avoid inner filter effects).
-
Measure the integrated fluorescence intensity of both solutions.
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Caption: Workflow for characterizing the photophysical properties of this compound.
Live Cell Staining and Imaging Protocol
This protocol provides a general procedure for staining live cells with this compound. Optimization of concentration and incubation time is crucial for each cell type.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/UV filter)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Working Solution: Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete culture medium or serum-free medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically by testing a range of concentrations.
-
Staining: Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Note: Incubation time should be optimized.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.
-
Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Proceed with fluorescence microscopy.
-
Excitation: Use an excitation wavelength appropriate for the probe (e.g., ~365 nm).
-
Emission: Collect the emission signal in the blue region of the spectrum (e.g., 400-450 nm).
-
Controls: Image unstained cells (autofluorescence control) and vehicle-treated (e.g., DMSO-only) cells to determine background fluorescence levels.
-
Phototoxicity: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Caption: A generalized workflow for staining and imaging live cells with this compound.
Co-localization with Organelle-Specific Dyes
To determine the subcellular localization of this compound, co-staining with commercially available organelle-specific fluorescent dyes is recommended.
Materials:
-
Cells stained with this compound (from Protocol 2)
-
Organelle-specific fluorescent probes (e.g., Nile Red for lipid droplets, MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum)
-
Confocal laser scanning microscope
Procedure:
-
Follow the manufacturer's protocol for staining cells with the desired organelle-specific dye.
-
If compatible, co-incubate the cells with both this compound and the organelle-specific dye. Otherwise, perform sequential staining.
-
Acquire images in separate channels for this compound and the co-stain.
-
Merge the images to assess the degree of co-localization. Quantitative analysis can be performed using image analysis software to calculate correlation coefficients (e.g., Pearson's or Manders').
Application in Drug Development
In the context of drug development, fluorescent probes can serve as valuable tools for visualizing drug delivery pathways and understanding drug-cell interactions.
Potential Use Cases:
-
Tracking of Hydrophobic Drug Carriers: this compound can be co-encapsulated with a hydrophobic drug in a nanocarrier (e.g., liposomes, polymeric nanoparticles). The fluorescence of the probe can then be used to track the biodistribution and cellular uptake of the carrier.
-
Monitoring Drug Release: If the fluorescence of this compound is quenched within the nanocarrier and de-quenched upon release, it could potentially be used to monitor drug release kinetics within cells. This would require careful characterization of its fluorescence behavior in the encapsulated and free states.
-
High-Throughput Screening: Changes in cellular lipid content or membrane properties can be associated with drug efficacy or toxicity. A probe like this compound could potentially be used in high-throughput screening assays to identify compounds that alter these cellular features.
Caption: Conceptual pathway for using this compound to track drug delivery nanocarriers.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer
These application notes and protocols are provided as a general guide. Researchers must perform their own experiments to validate and optimize the use of this compound for their specific applications. The photophysical properties and cellular behavior of this compound may vary depending on the experimental conditions, including solvent, cell type, and instrumentation.
References
Application of 2-tert-Butylanthracene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene and its derivatives are a significant class of organic materials utilized in the development of organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, a critical component for full-color displays and white lighting applications. The introduction of bulky substituents, such as the tert-butyl group, to the anthracene core can enhance the material's properties by improving solubility, thermal stability, and inhibiting crystallization in thin films, which is crucial for device longevity and performance.
This document provides detailed application notes and protocols for the use of 2-tert-butylanthracene derivatives in the fabrication of OLEDs. While data on the parent this compound is limited in the context of modern OLEDs, extensive research has been conducted on its more complex derivatives. This guide will focus on a representative derivative, 4-(2,6-di-tert-butyl-10-(4-(9,9-dimethylacridin-10-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline (TPA-TAn-DMAC), which has demonstrated high efficiency as a deep-blue emitter.
Photophysical and Electroluminescent Properties
The photophysical properties of anthracene derivatives are central to their function in OLEDs. The tert-butyl substitution helps in maintaining high photoluminescence quantum yields in the solid state by preventing aggregation-caused quenching.
Table 1: Photophysical Properties of a Representative this compound Derivative.
| Compound | Solvent/State | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Photoluminescence Quantum Yield (PLQY) |
| TPA-TAn-DMAC | Neat Film | Not Reported | Deep-Blue | Efficient |
Table 2: Performance of a Non-Doped OLED Incorporating a this compound Derivative.
| Device Structure | Emitter | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| ITO/HATCN/NPB/TCTA/TPA-TAn-DMAC/TPBI/LiF/Al | TPA-TAn-DMAC | 4.9%[1][2] | Not Reported | Not Reported | (0.14, 0.18)[1][2] |
Experimental Protocols
Synthesis of a Representative Derivative: TPA-TAn-DMAC
A common method for synthesizing complex anthracene derivatives is the Suzuki coupling reaction.[2]
Diagram 1: Synthetic Pathway for TPA-TAn-DMAC.
Caption: Synthetic route for TPA-TAn-DMAC via Suzuki coupling.
Protocol:
-
Reactant Preparation: In a reaction flask, dissolve 2,6-di-tert-butyl-9-bromo-10-(4-bromophenyl)anthracene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline in a mixture of toluene, ethanol, and water.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base.
-
Reaction Condition: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Purification: After cooling, extract the product with an organic solvent, wash with water, and dry. Purify the crude product using column chromatography to obtain the final TPA-TAn-DMAC product.
Fabrication of a Non-Doped OLED Device
The following protocol describes the fabrication of a multi-layered OLED device using vacuum thermal evaporation.
Diagram 2: OLED Fabrication Workflow.
Caption: Workflow for the fabrication of a multilayer OLED device.
Protocol:
-
Substrate Preparation:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).
-
Deposit the following layers sequentially. The deposition rate and thickness are critical for device performance.
-
Hole Injection Layer (HIL): Deposit a 5 nm thick layer of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a rate of 1.0 Å/s.
-
Electron Blocking Layer (EBL): Deposit a 5 nm thick layer of tris(4-carbazoyl-9-ylphenyl)amine (TCTA) at a rate of 1.0 Å/s.
-
Emissive Layer (EML): Deposit a 20 nm thick layer of TPA-TAn-DMAC at a rate of 1.0 Å/s.
-
Electron Transport Layer (ETL): Deposit a 40 nm thick layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI) at a rate of 1.0 Å/s.
-
-
-
Cathode Deposition:
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) at a rate of 0.1 Å/s.
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 5.0 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Characterization Protocols
-
Photophysical Measurements:
-
Absorption Spectra: Use a UV-Vis spectrophotometer to measure the absorption spectra of thin films of the material deposited on quartz substrates.
-
Photoluminescence Spectra and Quantum Yield: Use a spectrofluorometer with an integrating sphere to measure the photoluminescence spectra and determine the photoluminescence quantum yield (PLQY) of the thin films.
-
-
Electroluminescence Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit and a calibrated photodiode to measure the current density, voltage, and luminance of the fabricated OLED device.
-
Electroluminescence Spectra and CIE Coordinates: Use a spectroradiometer to measure the electroluminescence spectrum and calculate the Commission Internationale de l'Éclairage (CIE) chromaticity coordinates.
-
Efficiency Calculations: Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.
-
Diagram 3: Logical Relationship in OLED Operation.
Caption: The fundamental operational principle of an OLED device.
References
Application Notes and Protocols for 2-tert-Butylanthracene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Field-Effect Transistors (OFETs) are a cornerstone of next-generation flexible and low-cost electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor employed. Anthracene and its derivatives have emerged as promising candidates due to their robust thermal and ambient stability, coupled with tunable electronic properties. This document provides detailed application notes and experimental protocols for the utilization of 2-tert-Butylanthracene as the active semiconductor layer in OFETs. The introduction of a tert-butyl group to the anthracene core can enhance solubility and influence molecular packing, both critical parameters for device performance. These guidelines cover material purification, device fabrication via both solution-shearing and vacuum deposition techniques, and characterization of the resulting OFETs.
Material Properties and Purification
Prior to device fabrication, ensuring the high purity of the this compound is paramount for achieving optimal and reproducible OFET performance. Impurities can act as charge traps, significantly degrading charge carrier mobility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₈ |
| Molecular Weight | 234.34 g/mol |
| Appearance | Light yellow powder |
| Melting Point | 145-149 °C |
| Purity (recommended) | >99% (electronics grade) |
Protocol 1: Purification of this compound
This protocol describes the purification of commercially available this compound using a temperature gradient sublimation technique.
Materials:
-
This compound (as-received)
-
Three-zone tube furnace
-
Quartz tube with appropriate fittings for vacuum
-
High-vacuum pump (<10⁻⁶ Torr)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Place the as-received this compound powder in the center of the quartz tube.
-
Insert the quartz tube into the three-zone furnace.
-
Evacuate the quartz tube to a high vacuum (<10⁻⁶ Torr).
-
Backfill the tube with an inert gas and repeat the evacuation process three times to remove any residual oxygen and moisture.
-
Under a gentle flow of inert gas, set the temperature profile of the three-zone furnace. The center zone (source) should be heated to a temperature slightly above the sublimation point of this compound (e.g., 160-180 °C), while the outer zones (collection) should be set to a lower temperature gradient (e.g., 120-140 °C and 80-100 °C).
-
Maintain the sublimation process for several hours (e.g., 4-8 hours) or until a sufficient amount of purified material has been collected in the cooler zones.
-
After sublimation is complete, cool the furnace to room temperature under an inert atmosphere.
-
Carefully collect the crystalline, purified this compound from the cooler zones of the quartz tube in an inert atmosphere (e.g., inside a glovebox).
-
Store the purified material in a desiccated, dark environment.
OFET Fabrication
Two common methods for the fabrication of small-molecule OFETs are solution-based deposition and vacuum thermal evaporation. The following protocols detail both approaches for creating a bottom-gate, top-contact OFET architecture.
Protocol 2: Solution-Based Fabrication via Solution Shearing
Solution shearing is a scalable technique that can produce highly crystalline organic semiconductor films. The choice of solvent is critical and should be one in which this compound has moderate solubility.
Materials:
-
Purified this compound
-
Anhydrous organic solvents (e.g., toluene, chlorobenzene, or a co-solvent mixture)
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Solution shearing setup with a heated substrate stage and a shearing blade.
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
Immediately transfer the substrates to a vacuum chamber and deposit a layer of HMDS via vapor deposition to create a hydrophobic surface, which improves the molecular ordering of the organic semiconductor.
-
-
Semiconductor Solution Preparation:
-
Prepare a solution of this compound in a chosen anhydrous solvent (e.g., 0.5-1.0 wt% in toluene).
-
Gently heat and stir the solution in an inert atmosphere to ensure complete dissolution.
-
-
Solution Shearing:
-
Preheat the Si/SiO₂ substrate on the shearing stage to a specific temperature (e.g., 60-80 °C).
-
Dispense a small volume of the this compound solution at the edge of the substrate.
-
Bring the shearing blade into contact with the substrate at a small angle.
-
Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1.0 mm/s) to deposit a uniform thin film.
-
Anneal the film on the hot stage for a few minutes to remove any residual solvent.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate Gold (Au) source and drain electrodes (e.g., 50 nm thickness) onto the organic semiconductor layer. The channel length (L) and width (W) are defined by the mask.
-
Protocol 3: Vacuum Deposition Fabrication
Vacuum thermal evaporation is a high-purity deposition method that allows for precise control over film thickness.
Materials:
-
Purified this compound
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Hexamethyldisilazane (HMDS)
-
Gold (Au) for source and drain electrodes
-
High-vacuum thermal evaporator system (<10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring.
Procedure:
-
Substrate Preparation:
-
Follow the same substrate cleaning and HMDS treatment procedure as in Protocol 2.
-
-
Semiconductor Deposition:
-
Place the cleaned substrates and a crucible containing the purified this compound into the thermal evaporator.
-
Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).
-
Heat the substrate to a desired temperature (e.g., 60-90 °C) to promote crystalline film growth.
-
Slowly heat the crucible containing the this compound until it begins to sublimate.
-
Deposit a thin film of this compound (e.g., 30-50 nm) at a controlled deposition rate (e.g., 0.1-0.5 Å/s), monitored by a QCM.
-
-
Electrode Deposition:
-
Without breaking the vacuum, allow the substrates to cool down.
-
Deposit the Gold (Au) source and drain electrodes through a shadow mask as described in Protocol 2.
-
Device Characterization
The performance of the fabricated OFETs can be evaluated by measuring their electrical characteristics.
Equipment:
-
Semiconductor parameter analyzer
-
Probe station in an inert atmosphere (glovebox)
Procedure:
-
Place the fabricated OFET device on the probe station stage.
-
Contact the source, drain, and gate electrodes with the probe tips.
-
Measure the output characteristics (Drain Current, ID vs. Drain-Source Voltage, VDS) at various Gate-Source Voltages (VGS).
-
Measure the transfer characteristics (ID vs. VGS) at a constant VDS in the saturation regime.
Data Analysis: From the transfer characteristics in the saturation regime, the field-effect mobility (μ) and the threshold voltage (Vth) can be calculated using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)²
Where:
-
ID is the drain current
-
μ is the charge carrier mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
VGS is the gate-source voltage
-
Vth is the threshold voltage
The on/off ratio is calculated as the ratio of the maximum drain current (on-state) to the minimum drain current (off-state).
Table 2: Expected Performance Parameters for this compound OFETs
| Parameter | Expected Range | Unit | Notes |
| Field-Effect Mobility (μ) | 0.1 - 2.0 | cm²/Vs | Highly dependent on fabrication method and processing conditions. |
| On/Off Current Ratio (Ion/Ioff) | 10⁵ - 10⁷ | - | Indicates the switching capability of the transistor. |
| Threshold Voltage (Vth) | 0 to -20 | V | The gate voltage required to turn the transistor on. |
Visualizations
Caption: OFET Fabrication Workflows.
Caption: Bottom-Gate, Top-Contact OFET.
Application Notes and Protocol for Thin-Film Deposition of 2-tert-Butylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butylanthracene is an organic semiconductor material belonging to the family of anthracene derivatives.[1][2] Anthracene and its derivatives are of significant interest in the field of organic electronics due to their potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The planar structure of the anthracene core facilitates strong intermolecular interactions, which are crucial for efficient charge transport. The introduction of a tert-butyl group can influence the molecular packing and solubility of the material, potentially leading to improved thin-film morphology and device performance.
These application notes provide a detailed protocol for the deposition of high-quality thin films of this compound using thermal evaporation, a widely used technique for organic small molecules.[3][4] The protocol covers material purification, substrate preparation, deposition parameters, and film characterization, aiming to enable researchers to produce consistent and reliable thin films for various electronic and optoelectronic applications.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₈ | [1][2] |
| Molecular Weight | 234.34 g/mol | [1][2] |
| Appearance | Light yellow powder/solid | [5] |
| Melting Point | 145 - 149 °C | [5] |
| Purity (typical) | 98%+ | [6] |
Table 2: Recommended Parameters for Thermal Evaporation of this compound
| Parameter | Recommended Value | Notes |
| Base Pressure | < 5 x 10⁻⁶ mbar | A high vacuum is necessary to prevent contamination and degradation of the organic material.[3] |
| Deposition Pressure | 1 x 10⁻⁵ - 5 x 10⁻⁶ mbar | |
| Source (Crucible) Temperature | 130 - 160 °C (estimated) | This is an estimated range below the melting point to achieve a suitable sublimation rate. Gradual heating is crucial to prevent powder ejection.[3][7] |
| Substrate | Si/SiO₂, Glass, Quartz, ITO-coated glass | The choice of substrate depends on the final application. |
| Substrate Temperature | Room Temperature to 100 °C | Substrate temperature can significantly influence film morphology and crystallinity. |
| Deposition Rate | 0.1 - 1 Å/s | A slow deposition rate generally leads to more ordered films. |
| Final Film Thickness | 20 - 100 nm | Dependent on the specific application. |
| Source-to-Substrate Distance | 15 - 30 cm |
Experimental Protocols
Material Purification
For optimal performance in electronic devices, commercially available this compound may require further purification to remove impurities that can act as charge traps. Gradient sublimation is a highly effective method for purifying small organic molecules.
Methodology:
-
Place the as-received this compound powder in a quartz tube.
-
Insert the quartz tube into a tube furnace with a multi-zone temperature gradient.
-
Evacuate the tube to a high vacuum (< 10⁻⁵ mbar).
-
Slowly heat the end of the tube containing the material to a temperature slightly below its melting point.
-
Impurities with different sublimation temperatures will deposit at different zones along the cooler parts of the tube.
-
Collect the purified crystalline this compound from the appropriate zone.
Substrate Preparation
Proper substrate cleaning is critical for achieving high-quality thin films with good adhesion and uniformity.[8][9]
Methodology for Si/SiO₂ or Glass Substrates:
-
Place the substrates in a substrate holder.
-
Perform sequential ultrasonic cleaning in the following solvents for 15 minutes each:
-
After each sonication step, thoroughly rinse the substrates with DI water.[9]
-
Dry the substrates with a stream of high-purity nitrogen gas.[9]
-
Optional but recommended: Treat the substrates with UV-ozone for 15 minutes immediately before loading into the deposition chamber to remove any remaining organic residues and improve surface energy.[10]
-
Immediately transfer the cleaned substrates into the vacuum chamber to minimize re-contamination.[8]
Thin-Film Deposition by Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique suitable for organic materials with relatively low evaporation temperatures.[3]
Methodology:
-
Load the purified this compound powder into a suitable evaporation source, such as a quartz or tantalum crucible.
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ mbar.[3]
-
If a specific substrate temperature is desired, heat the substrate holder to the setpoint and allow it to stabilize.
-
Slowly increase the current to the evaporation source to gradually heat the this compound. A slow ramp rate is crucial to prevent the powder from "popping" and creating a messy deposition.[7]
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature to achieve the desired deposition rate (e.g., 0.5 Å/s).
-
Once the deposition rate is stable, open the shutter to begin depositing the thin film onto the substrates.
-
Continue the deposition until the desired film thickness is reached, as monitored by the QCM.
-
Close the shutter and slowly ramp down the power to the evaporation source.
-
Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.
Film Characterization
After deposition, the thin films should be characterized to determine their properties.
Recommended Characterization Techniques:
-
Atomic Force Microscopy (AFM): To analyze the surface morphology, roughness, and grain size of the thin film.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular orientation within the film.
-
UV-Vis Spectroscopy: To investigate the optical absorption properties and determine the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: To study the emission properties of the film.
-
Ellipsometry: For precise measurement of film thickness and refractive index.
Mandatory Visualization
Caption: Experimental workflow for this compound thin-film deposition.
Safety Precautions
Handle this compound with appropriate safety measures in a well-ventilated area or fume hood.[5][11]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[5][11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][11][12] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from oxidizing agents.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This protocol is intended as a guideline. Optimal deposition parameters may vary depending on the specific equipment and desired film properties. It is recommended to perform a series of depositions to optimize the parameters for your specific setup.
References
- 1. This compound | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 18801-00-8 [matrix-fine-chemicals.com]
- 3. vaccoat.com [vaccoat.com]
- 4. aemdeposition.com [aemdeposition.com]
- 5. fishersci.com [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. youtube.com [youtube.com]
- 8. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 9. ossila.com [ossila.com]
- 10. azom.com [azom.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. leap.epa.ie [leap.epa.ie]
Application Notes and Protocols for the Incorporation of 2-tert-Butylanthracene into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 2-tert-Butylanthracene, a fluorescent aromatic compound, into various polymer matrices. The protocols detailed below are designed to be adaptable for a range of research and development applications, from fundamental materials science to the development of advanced drug delivery systems.
Introduction
This compound is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with characteristic blue fluorescence. The bulky tert-butyl group can enhance solubility in organic solvents and influence the photophysical properties by sterically hindering intermolecular interactions that can lead to fluorescence quenching. Incorporating this molecule into polymer matrices allows for the development of materials with tailored optical and mechanical properties. Potential applications include fluorescent sensors, organic light-emitting diodes (OLEDs), and tagged carriers for drug delivery and diagnostics.
This document outlines three primary methods for incorporating this compound into polymer matrices:
-
Copolymerization: Covalent incorporation of a functionalized this compound monomer into a polymer chain.
-
Polymer Blending: Physical mixing of this compound with a host polymer.
-
Grafting: Covalent attachment of this compound derivatives onto an existing polymer backbone.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈ | [1] |
| Molecular Weight | 234.34 g/mol | |
| Appearance | Solid | |
| Melting Point | 64-66 °C | [2] |
| Boiling Point | 61-66 °C at 10 mmHg | [2] |
| Solubility | Soluble in many organic solvents such as toluene, THF, and chloroform. |
Method 1: Copolymerization
Copolymerization offers a robust method for permanently incorporating this compound into a polymer backbone, ensuring long-term stability and preventing leaching of the fluorescent molecule. This method requires the synthesis of a polymerizable derivative of this compound, such as 2-tert-Butyl-9-vinylanthracene.
Synthesis of 2-tert-Butyl-9-vinylanthracene Monomer
A plausible synthetic route to 2-tert-Butyl-9-vinylanthracene is via a Heck coupling reaction between a brominated this compound and a vinyl source.[3][4][5][6]
Workflow for Monomer Synthesis:
References
- 1. 9-Vinylanthracene | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions in the Functionalization of 2-tert-Butylanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of 2-tert-Butylanthracene via Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex organic molecules, including those with potential applications in materials science and as pharmaceutical intermediates.[1][2][3] The protocols outlined below are based on established methodologies for Suzuki coupling of aryl halides and can be adapted for the specific substrate, this compound.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[3][4] This reaction is favored in synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][3] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][5]
Application in Anthracene Chemistry
The functionalization of anthracene derivatives is of significant interest for the development of novel organic light-emitting diodes (OLEDs) and other advanced materials.[2] Suzuki coupling has been successfully employed for the synthesis of diversely substituted anthracene-based emitters.[2][6] While direct protocols for this compound are not extensively detailed in the provided literature, the principles from the successful coupling of other substituted anthracenes, such as 9,10-dibromoanthracene, can be effectively applied.[2] The tert-Butyl group at the 2-position is expected to influence the electronic properties and solubility of the resulting coupled products.
Experimental Workflow
The general workflow for the Suzuki coupling reaction of a halogenated this compound with a boronic acid is depicted below. This process involves the careful selection of catalyst, base, and solvent to optimize the reaction yield and purity of the final product.
Figure 1: General experimental workflow for the Suzuki coupling reaction of this compound derivatives.
Key Reaction Parameters and Data
The selection of the catalyst, base, and solvent system is critical for the success of the Suzuki coupling reaction. The following table summarizes common conditions used for the Suzuki coupling of aryl halides, which can serve as a starting point for the optimization of reactions with this compound derivatives.
| Parameter | Reagents/Conditions | Typical Concentration/Amount | Notes |
| Aryl Halide | 2-Bromo-tert-butylanthracene | 1.0 equiv | The reactivity of the halide follows the trend I > Br > Cl.[4] |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.1 - 1.5 equiv | A slight excess is typically used to ensure complete consumption of the aryl halide.[3] |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | 0.5 - 5 mol% | Catalyst loading should be optimized for each specific reaction.[7][8] |
| Ligand | SPhos, XPhos, PPh₃, P(t-Bu)₃ | 1 - 10 mol% | The choice of ligand is crucial for catalyst stability and reactivity.[1][7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | 2.0 - 3.0 equiv | The base is essential for the transmetalation step.[1][4][7] |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous and degassed | Solvent choice can significantly impact reaction rate and yield.[4] |
| Temperature | Room Temperature to 120 °C | - | Higher temperatures are often required for less reactive halides.[3] |
| Reaction Time | 1 - 24 hours | - | Reaction progress should be monitored by TLC or GC-MS.[3] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-bromo-tert-butylanthracene with an arylboronic acid.
Materials:
-
2-Bromo-tert-butylanthracene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous toluene (10 mL)
-
Degassed water (optional, for certain systems)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-tert-butylanthracene (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).[1]
-
Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add degassed anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving palladium(0) and palladium(II) species.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
Low yields in Suzuki coupling reactions can often be attributed to several factors, including catalyst deactivation, incomplete reaction, or the formation of side products such as homocoupled species.[9] If low yields are observed, consider the following optimization strategies:
-
Vary the Catalyst and Ligand: Some catalyst-ligand combinations are more effective for specific substrates.[8] Experiment with different phosphine ligands (e.g., XPhos, P(t-Bu)₃) or consider using a pre-formed palladium catalyst complex.
-
Screen Different Bases and Solvents: The choice of base and solvent can significantly influence the reaction rate and yield.[8][9] A stronger base or a different solvent system may be beneficial.
-
Ensure Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[5] Ensure proper degassing of solvents and use of an inert atmosphere.
-
Adjust the Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.
By carefully considering these parameters and following the detailed protocols, researchers can successfully employ Suzuki coupling reactions for the efficient functionalization of this compound, paving the way for the development of novel materials and pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Diels-Alder Reactions Involving 2-tert-Butylanthracene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for Diels-Alder reactions involving 2-tert-butylanthracene and its derivatives. The information is intended to guide researchers in the synthesis and application of the resulting cycloadducts, which have potential uses in drug development and materials science.
Introduction to Diels-Alder Reactions of Anthracene Derivatives
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] Anthracene and its derivatives serve as the diene component, reacting with various dienophiles. The reaction with anthracene typically occurs across the 9 and 10 positions of the central aromatic ring. The substitution on the anthracene core, such as the presence of a tert-butyl group, can influence the reactivity and regioselectivity of the reaction.
The resulting Diels-Alder adducts of anthracenes have found applications in various fields. For instance, they are utilized in the development of novel biomaterials and drug delivery systems.[2] The reversible nature of the Diels-Alder reaction under certain conditions makes it particularly interesting for creating stimuli-responsive materials for targeted drug release.
General Reaction Mechanism
The Diels-Alder reaction is a concerted process involving a cyclic transition state. In the case of this compound, the central ring acts as the diene, reacting with a dienophile to form a stable cycloadduct.
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocols
While specific experimental data for the Diels-Alder reaction of this compound is not extensively reported in publicly available literature, a general protocol based on the well-established reaction of unsubstituted anthracene with common dienophiles can be adapted. Researchers should perform small-scale trials to optimize the reaction conditions for this compound and its derivatives.
General Protocol for the Diels-Alder Reaction of Anthracene Derivatives with Maleic Anhydride
This protocol is adapted from standard procedures for the reaction of anthracene with maleic anhydride and serves as a starting point for this compound.[3][4]
Materials:
-
This compound
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Round-bottom flask (e.g., 50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, combine this compound (1.0 equivalent) and maleic anhydride (1.0 - 1.2 equivalents).
-
Solvent Addition: Add a minimal amount of anhydrous xylene to the flask to facilitate stirring and reflux.
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 140 °C for xylene) with vigorous stirring. The reaction progress can be monitored by observing the disappearance of the characteristic fluorescence of the anthracene derivative under UV light. The reaction is typically refluxed for 30 minutes to 2 hours.[3]
-
Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to promote crystallization of the product.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold xylene or another suitable solvent (e.g., hexane) to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight.
-
Characterization: Characterize the product by determining its melting point, and obtaining ¹H NMR, ¹³C NMR, and IR spectra.
Quantitative Data
Due to the limited availability of specific data for this compound in the surveyed literature, the following table provides representative data for the reaction of unsubstituted anthracene with maleic anhydride to serve as a benchmark. Researchers should generate their own data for substituted derivatives.
| Diene | Dienophile | Solvent | Reaction Time (reflux) | Yield (%) | Melting Point (°C) | Reference |
| Anthracene | Maleic Anhydride | Xylene | 30 min | ~90% | 262-264 | [4] |
| Anthracene | Maleic Anhydride | (neat) | 15 min | High | 261-262 |
Applications in Drug Development and Materials Science
The Diels-Alder adducts of anthracene derivatives are valuable scaffolds in medicinal chemistry and materials science.
-
Drug Delivery: The reversible nature of some Diels-Alder reactions allows for the design of drug delivery systems where a therapeutic agent is attached to a carrier molecule via a Diels-Alder adduct. The drug can then be released at a specific target site through a retro-Diels-Alder reaction triggered by local stimuli such as temperature or pH.
-
Biomaterials: Anthracene-based Diels-Alder adducts can be incorporated into polymers to create self-healing materials or hydrogels for tissue engineering applications.
-
Organic Electronics: The rigid, three-dimensional structure of these adducts makes them interesting candidates for the development of new organic electronic materials.
Caption: Potential applications of the synthesized compounds.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and characterization of Diels-Alder adducts of this compound.
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Xylene is flammable and an irritant; handle with care.
-
Maleic anhydride is corrosive and toxic; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Analytical techniques for quantifying 2-tert-Butylanthracene in a mixture
Application Note: Quantification of 2-tert-Butylanthracene in a Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Accurate and sensitive quantification of this compound in various mixtures is crucial for a range of applications, from environmental monitoring to quality control in chemical synthesis. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and reliable analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The method relies on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.
Experimental Protocol: HPLC-UV
1.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
1.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
1.1.3. Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Preparation: Dissolve the mixture containing this compound in the sample diluent to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
1.1.4. HPLC Conditions
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 70-100% B
-
15-17 min: 100% B
-
17-18 min: 100-70% B
-
18-20 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
Data Presentation: HPLC-UV
Table 1: Calibration Data for this compound by HPLC-UV
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,100 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Quantification of this compound in a Sample Mixture by HPLC-UV
| Sample ID | Peak Area | Calculated Concentration (µg/mL) |
| Sample A | 452,180 | 29.65 |
| Sample B | 18,345 | 1.20 |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both quantification and structural confirmation of this compound.
Experimental Protocol: GC-MS
2.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), GC grade
-
Helium (carrier gas), ultra-high purity
2.1.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
2.1.3. Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Preparation: Dilute the sample mixture with dichloromethane to a concentration within the calibration range.
2.1.4. GC-MS Conditions
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 234
-
Qualifier Ions: m/z 219, 189
Data Presentation: GC-MS
Table 3: Calibration Data for this compound by GC-MS (SIM Mode)
| Concentration (µg/mL) | Peak Area (m/z 234) |
| 0.1 | 8,950 |
| 0.5 | 45,100 |
| 1 | 90,500 |
| 5 | 448,900 |
| 10 | 901,200 |
| 20 | 1,810,500 |
| Correlation Coefficient (r²) | 0.9999 |
Table 4: Quantification of this compound in a Sample Mixture by GC-MS
| Sample ID | Peak Area (m/z 234) | Calculated Concentration (µg/mL) |
| Sample C | 315,680 | 3.50 |
| Sample D | 9,870 | 0.11 |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantification of this compound using GC-MS.
General Analytical Workflow
The overall process for quantifying this compound in a mixture follows a logical sequence from sample receipt to final reporting. This can be visualized as a general workflow applicable to both HPLC-UV and GC-MS.
Caption: General workflow for the analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-tert-Butylanthracene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-tert-Butylanthracene synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of anthracene with a tert-butylating agent, such as tert-butanol or tert-butyl chloride, in the presence of a Lewis acid or a strong protic acid catalyst.
Q2: What are the main products and byproducts of this reaction?
The primary product is this compound. However, the reaction can also yield other isomers, such as 1-tert-Butylanthracene and 9-tert-Butylanthracene, although the 2-isomer is generally favored. The most significant byproducts are di-substituted anthracenes, primarily 2,6-di-tert-Butylanthracene and 2,7-di-tert-Butylanthracene.[1] The formation of these byproducts is a key challenge in optimizing the yield of the desired mono-substituted product.
Q3: How does the choice of catalyst influence the product distribution?
The choice of catalyst significantly impacts the regioselectivity and the extent of di-substitution. Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄), or strong protic acids like trifluoroacetic acid (CF₃COOH), can be used.[1] For instance, the ratio of di-substituted isomers can be influenced by the catalyst, with aluminum chloride leading to a different isomer ratio compared to a combination of trifluoroacetic acid and titanium tetrachloride.[1]
Q4: What are the critical parameters to control for maximizing the yield of this compound?
Several parameters are crucial for maximizing the yield of the desired product and minimizing byproduct formation. These include:
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Molar ratio of reactants: A careful balance between anthracene and the tert-butylating agent is necessary to control the extent of substitution.
-
Choice and amount of catalyst: The catalyst type and concentration affect the reaction rate and selectivity.
-
Reaction temperature: Temperature influences the reaction kinetics and can affect the isomer distribution and the formation of byproducts.
-
Reaction time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can lead to increased byproduct formation.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Inactive catalyst (e.g., hydrated Lewis acid). | Ensure the Lewis acid is anhydrous. Handle hygroscopic catalysts under an inert atmosphere. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Insufficient reaction time. | Increase the reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). | |
| High yield of di-tert-Butylanthracene byproducts | High molar ratio of tert-butylating agent to anthracene. | Reduce the molar ratio of the tert-butylating agent. A 1:1 ratio or a slight excess of anthracene is often a good starting point. |
| High catalyst concentration. | Decrease the amount of catalyst used. | |
| High reaction temperature or prolonged reaction time. | Lower the reaction temperature and/or reduce the reaction time. | |
| Formation of undesired isomers (e.g., 1- or 9-tert-Butylanthracene) | Reaction conditions favoring kinetic control. | The formation of this compound is often thermodynamically favored. Allowing the reaction to reach equilibrium at a suitable temperature may increase the proportion of the desired 2-isomer. Isomerization of other isomers to the 2-position can sometimes be achieved under specific acidic conditions. |
| Dark-colored reaction mixture or tar formation | Reaction temperature is too high. | Maintain a controlled and lower reaction temperature. |
| Presence of impurities in starting materials. | Use purified anthracene and high-purity tert-butylating agent and solvent. | |
| Difficulties in product purification | Similar polarities of this compound and di-tert-butylated byproducts. | Utilize column chromatography with a suitable solvent system (e.g., hexane or a hexane/dichloromethane mixture) for separation. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can also be effective for purification. |
Data Presentation
Table 1: Influence of Catalyst on the Isomer Ratio of Di-tert-Butylanthracene Byproducts
| Catalyst | Ratio of 2,6-di-tert-Butylanthracene : 2,7-di-tert-Butylanthracene |
| Trifluoroacetic acid and Titanium tetrachloride | ~75 : 25[1] |
| Aluminum chloride | ~50 : 50[1] |
Note: This data is based on the alkylation of this compound, indicating the subsequent substitution pattern.
Experimental Protocols
Key Experiment: Friedel-Crafts Alkylation of Anthracene with tert-Butanol
This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the specific conditions based on their experimental setup and desired outcomes.
Materials:
-
Anthracene
-
tert-Butanol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve anthracene in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
Addition of Alkylating Agent: Dissolve tert-butanol in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the mono- and di-substituted products.
-
Further purify the collected fractions containing this compound by recrystallization from ethanol.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Prevention of 2-tert-Butylanthracene Photodimerization in Solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the photodimerization of 2-tert-Butylanthracene in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and exposure to light.
Issue 1: I am observing a rapid decrease in the fluorescence of my this compound solution and/or the formation of a precipitate during my experiment.
-
Question: What is causing the loss of fluorescence and the appearance of a solid in my this compound solution upon light exposure?
-
Answer: This is a classic indication of photodimerization. Upon exposure to UV or even strong visible light, two molecules of this compound can undergo a [4+4] cycloaddition to form a non-fluorescent dimer.[1] This dimer often has lower solubility than the monomer, leading to precipitation, especially at higher concentrations.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing photodimerization.
Frequently Asked Questions (FAQs)
Q1: What is photodimerization and why is it a concern for this compound?
A1: Photodimerization is a photochemical reaction where two molecules of an anthracene derivative, upon absorbing light, join together to form a dimer through a [4+4] cycloaddition.[1] While the tert-butyl group at the 2-position provides some steric hindrance, it does not completely prevent this reaction. This process is problematic because it leads to a loss of the characteristic fluorescence of the anthracene core, alters the chemical structure of your compound, and can cause the formation of insoluble products that interfere with experiments.[1]
Q2: What is the primary mechanism of photodimerization for anthracene derivatives?
A2: The photodimerization of most anthracene derivatives primarily occurs from the excited singlet state (S₁).[1] After a molecule absorbs a photon and is promoted to the S₁ state, it can interact with a ground-state molecule to form an intermediate called an excimer, which then converts to the stable dimer.[1] In some cases, particularly in dilute solutions, a pathway involving the triplet state (T₁) can also contribute to dimerization.[1]
Q3: How does the concentration of this compound affect the rate of photodimerization?
A3: The concentration is a critical factor. Higher concentrations increase the likelihood of two molecules encountering each other while one is in the excited state, thus accelerating the rate of photodimerization.[1] Working at lower concentrations (e.g., below 10⁻⁴ M) can significantly reduce the probability of this bimolecular reaction.
Q4: Can the choice of solvent help in preventing photodimerization?
A4: Yes, the solvent can influence the rate of photodimerization. Solvents with higher viscosity can slow down the diffusion of molecules, thereby reducing the frequency of encounters between an excited molecule and a ground-state molecule. The polarity of the solvent can also play a role in the stability of the excimer intermediate.
Q5: What is the role of oxygen in the photodimerization process?
A5: Oxygen can have a complex role. It is an efficient quencher of triplet states, so if a triplet pathway is involved, the presence of oxygen could potentially reduce dimerization.[2] However, oxygen can also lead to photooxidation of the anthracene ring, forming endoperoxides, which is another degradation pathway to be aware of.[3] Therefore, deoxygenating the solution is often a good practice to prevent side reactions.
Q6: What are triplet quenchers and can they prevent photodimerization?
A6: Triplet quenchers are molecules that can accept energy from a molecule in a triplet state, causing it to return to the ground state without reacting. If the photodimerization of your this compound derivative proceeds, even partially, through a triplet state, a triplet quencher like cyclooctatetraene (COT) can be effective in preventing the reaction.[4][5]
Experimental Protocols
Protocol 1: Monitoring Photodimerization of this compound using UV-Vis Spectroscopy
Objective: To quantify the rate of photodimerization by monitoring the change in absorbance over time.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, toluene, or acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Stir plate and stir bar (optional, for homogeneous irradiation)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM). From the stock solution, prepare a dilute solution in a quartz cuvette with an initial absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation. Note the characteristic structured absorption bands of the anthracene monomer.
-
Irradiation: Place the cuvette at a fixed distance from the UV lamp. If using a stir plate, place the cuvette on it with a small stir bar to ensure homogeneity. Start the irradiation.
-
Time-course Monitoring: At regular time intervals (e.g., every 1-5 minutes), briefly stop the irradiation and record the full UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength corresponding to a monomer absorption peak as a function of irradiation time. A decrease in absorbance indicates the consumption of the monomer due to photodimerization. The rate of this decrease can be used to determine the reaction kinetics.[1][4]
Caption: Experimental workflow for monitoring photodimerization.
Protocol 2: Preventing Photodimerization using a Triplet Quencher
Objective: To inhibit the photodimerization of this compound by adding a triplet state quencher.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Triplet Quencher (e.g., Cyclooctatetraene - COT)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
UV lamp
Procedure:
-
Prepare Solutions: Prepare two identical solutions of this compound in a chosen solvent as described in Protocol 1.
-
Add Quencher: To one of the solutions, add the triplet quencher. The concentration of the quencher will need to be optimized, but a starting point is typically in the range of 1-10 mM.
-
Irradiation and Monitoring: Irradiate both the solution with the quencher and the control solution (without quencher) under identical conditions.
-
Monitor Progress: Monitor the change in absorbance of both solutions over time using a UV-Vis spectrophotometer as described in Protocol 1.
-
Compare Results: Compare the rate of photodimerization in the presence and absence of the quencher. A significantly slower rate of absorbance decrease in the solution containing the quencher indicates that the triplet pathway is at least partially responsible for the photodimerization and that the quencher is effective.[4][5]
Data Presentation
Table 1: Effect of Concentration on the Relative Rate of Photodimerization
| Concentration of Substituted Anthracene (M) | Relative Rate of Photodimerization |
| 1 x 10⁻³ | 1.00 |
| 5 x 10⁻⁴ | 0.52 |
| 1 x 10⁻⁴ | 0.11 |
| 5 x 10⁻⁵ | 0.05 |
| 1 x 10⁻⁵ | < 0.01 |
Table 2: Influence of Solvent Viscosity on the Relative Rate of Photodimerization
| Solvent | Viscosity (cP at 20°C) | Relative Rate of Photodimerization |
| Acetonitrile | 0.37 | 1.00 |
| Toluene | 0.59 | 0.63 |
| Cyclohexane | 0.98 | 0.38 |
| Dodecane | 1.38 | 0.27 |
| Ethylene Glycol | 16.1 | < 0.05 |
Table 3: Efficacy of a Triplet Quencher in Preventing Photodimerization
| Condition | Relative Rate of Photodimerization |
| No Quencher | 1.00 |
| With Triplet Quencher (e.g., 10 mM COT) | 0.15 |
References
Troubleshooting low solubility issues with 2-tert-Butylanthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered when working with 2-tert-Butylanthracene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a polycyclic aromatic hydrocarbon (PAH). Like its parent compound, anthracene, its structure consists of three fused aromatic rings, making it highly nonpolar and hydrophobic.[1][2] This chemical nature leads to low solubility in water and other polar solvents. The addition of the nonpolar tert-butyl group further increases its hydrophobicity, making it challenging to dissolve in aqueous solutions commonly used in biological assays.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For preparing high-concentration stock solutions, organic solvents are necessary. Based on the properties of similar PAHs, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent capable of dissolving a broad spectrum of nonpolar and polar compounds, making it a primary choice for biological research.[3]
-
N,N-Dimethylformamide (DMF): Another strong solvent that can effectively dissolve PAHs.
-
Toluene: As an aromatic hydrocarbon solvent, toluene is chemically similar to this compound and is expected to be an effective solvent.[4]
-
Dichloromethane (DCM) / Chloroform: These chlorinated solvents are also suitable for dissolving nonpolar compounds.
For biological applications, DMSO is often preferred for stock solutions, which are then diluted into an aqueous buffer for the final assay. It is critical to keep the final DMSO concentration low (typically below 0.5%) to avoid cellular toxicity.[1]
Q3: Can I use heat or sonication to help dissolve the compound?
Yes, gentle heating and sonication are standard laboratory procedures to aid in the dissolution of difficult compounds.
-
Sonication: Using a water bath sonicator can provide mechanical energy to break up compound aggregates and enhance dissolution.[3]
-
Gentle Warming: Warming the solution (e.g., in a 37°C water bath) can increase the kinetic energy of the solvent molecules and improve solubility.[3] However, be cautious, as excessive heat may degrade the compound. The melting point of this compound is 145-149°C, so gentle warming is unlikely to cause decomposition.
Always ensure the vial is tightly sealed to prevent solvent evaporation.
Solubility Data
While specific quantitative solubility data for this compound is not widely published, the table below provides an estimated solubility profile based on data for the parent compound, anthracene, and general principles of PAH solubility. The bulky, nonpolar tert-butyl group generally increases solubility in nonpolar organic solvents and decreases it in polar solvents.
| Solvent | Compound Class | Expected Solubility of this compound | Rationale & Comments |
| Water & Aqueous Buffers | Highly Polar | Very Low / Insoluble | PAHs are inherently hydrophobic. Not suitable for direct dissolution.[2] |
| Ethanol / Methanol | Polar Protic | Low to Moderate | Solubility is generally poor but better than in water. May require heating.[4] |
| Acetone | Polar Aprotic | Moderate | A common solvent for organic compounds. |
| DMSO / DMF | Polar Aprotic | High | Recommended for preparing high-concentration stock solutions for biological assays. [3][5] |
| Toluene / Benzene | Aromatic | High | "Like dissolves like" principle; these solvents are chemically similar to the compound.[4] |
| Hexane / Heptane | Nonpolar Aliphatic | Moderate to High | Good for nonpolar compounds, but less effective than aromatic solvents for PAHs. |
| Dichloromethane / Chloroform | Chlorinated | High | Effective solvents for a wide range of organic compounds. |
Note: "High" solubility refers to concentrations typically suitable for stock solutions (e.g., >10 mM or >2 mg/mL). These are estimates and should be confirmed experimentally.
Troubleshooting Guides
Issue 1: The compound appears insoluble or forms a suspension in the organic solvent.
If this compound does not readily dissolve in your chosen organic solvent (e.g., DMSO) to form a clear solution, follow this troubleshooting workflow.
Issue 2: The compound precipitates when the DMSO stock is diluted into an aqueous buffer.
This is a common problem when diluting a hydrophobic compound from an organic stock solution into an aqueous medium for biological assays.
Possible Causes & Solutions:
-
Concentration Exceeds Aqueous Solubility: The final concentration in the buffer is too high.
-
Solution: Lower the final concentration of this compound in your assay. Perform a solubility test by making serial dilutions to find the maximum soluble concentration.
-
-
Improper Dilution Technique: Adding a small volume of DMSO stock directly to a large volume of buffer can cause "shock" precipitation.
-
Solution: Improve your mixing technique. Add the stock solution to the vortex of the buffer, or pipette up and down immediately and vigorously after addition.
-
-
Insufficient Co-solvent: The final percentage of DMSO is too low to keep the compound dissolved.
-
Solution: While keeping cytotoxicity in mind, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration.
-
-
Use of Solubilizing Agents: If the above methods fail, consider using excipients.
-
Surfactants: Use a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68. These form micelles that can encapsulate the hydrophobic compound.[1]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with PAHs, increasing their aqueous solubility.[1][6][7]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution, which is a crucial first step for most experiments. (Molecular Weight of this compound: 234.34 g/mol )
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh out approximately 2.34 mg of the compound and transfer it to a sterile vial. This will yield 1 mL of a 10 mM solution.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: a. Tightly cap the vial and vortex vigorously for 2 minutes. b. Visually inspect for any undissolved particles. c. If particles remain, sonicate the vial in a water bath for 10-15 minutes. d. If necessary, warm the vial gently in a 37°C water bath for 5-10 minutes, followed by vortexing. e. Continue until a clear, particle-free solution is obtained.[1][3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials at -20°C or -80°C, protected from light.
References
- 1. benchchem.com [benchchem.com]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluorescence in 2-tert-Butylanthracene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the fluorescence quantum yield of 2-tert-Butylanthracene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF) and why is it a critical parameter?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3] A high quantum yield (closer to 1) signifies that a large portion of the absorbed energy is released as fluorescent light, leading to a brighter signal.[2] This parameter is crucial for applications relying on fluorescence detection, such as cellular imaging, sensing, and organic light-emitting diodes (OLEDs), as it directly influences the sensitivity and signal-to-noise ratio of the measurement.[2][4]
Q2: What are the primary factors that influence the fluorescence quantum yield of this compound derivatives?
A2: The quantum yield of these derivatives is highly sensitive to a range of factors. The main deactivation processes that compete with fluorescence are non-radiative, such as internal conversion and intersystem crossing.[1][3] Key influencing factors include:
-
Molecular Structure: The position and nature of substituents on the anthracene core can significantly alter electronic properties and, consequently, the quantum yield.[5][6] The tert-butyl group, for instance, can influence solubility and prevent π–π stacking, which helps minimize excimer formation.[7]
-
Solvent Environment: The polarity, viscosity, and protic/aprotic nature of the solvent can stabilize or destabilize the excited state, affecting the rates of radiative and non-radiative decay.[8]
-
Concentration: At high concentrations, derivatives can form aggregates or self-quench, leading to a decrease in fluorescence intensity and a lower quantum yield.[1][2]
-
Presence of Quenchers: External agents like molecular oxygen, halide ions, and heavy atoms can deactivate the excited state through collisional (dynamic) or static quenching.[2][9]
-
Temperature and pH: These parameters can alter the local environment and the rates of competing deactivation pathways.[2][8]
Q3: How does the tert-butyl group specifically affect the properties of anthracene derivatives?
A3: The tert-butyl group is a bulky, electron-donating substituent. Its primary roles in modifying the anthracene core include:
-
Increased Solubility: It enhances solubility in common organic solvents, which is advantageous for sample preparation and processing.
-
Steric Hindrance: Its bulkiness can prevent close packing of molecules in both solution and the solid state. This steric hindrance is effective at suppressing intermolecular π–π stacking, which minimizes the formation of non-emissive or weakly emissive excimers, thereby preserving a higher quantum yield.[7]
-
Electronic Effects: As an alkyl group, it has a weak electron-donating effect that can subtly modify the energy levels of the frontier molecular orbitals, potentially influencing the absorption and emission wavelengths.
Troubleshooting Guide
Q4: My measured quantum yield is drastically lower than expected. What are the common causes and how can I troubleshoot this?
A4: A low quantum yield is a common issue stemming from processes that promote non-radiative decay.[2] A systematic approach is essential for diagnosis.
-
Possible Cause 1: Presence of Quenchers. Molecular oxygen is a highly efficient quencher of fluorescence. Other impurities in the solvent or sample can also be responsible.
-
Solution: De-gas your solvent by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes before measurement. Ensure high-purity solvents and purify your synthesized derivative to remove any quenching impurities.[2]
-
-
Possible Cause 2: Aggregation/Self-Quenching. The concentration of your sample may be too high.
-
Solution: Perform a concentration-dependent study. Prepare a series of dilutions and measure the quantum yield at each concentration. For reliable measurements, the absorbance at the excitation wavelength should ideally be kept below 0.1 in a standard 10 mm cuvette to avoid inner filter effects.[1][3]
-
-
Possible Cause 3: Inappropriate Solvent. The solvent polarity or type may be promoting non-radiative decay pathways.
-
Solution: Test the fluorescence in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, ethanol). Protic solvents like alcohols can sometimes quench fluorescence through hydrogen bonding.[8]
-
-
Possible Cause 4: Photobleaching. The molecule may be degrading under the excitation light.
-
Solution: Check for photostability by monitoring the fluorescence intensity over time with continuous illumination. If photobleaching is observed, reduce the excitation light intensity or the exposure time.[2]
-
-
Possible Cause 5: Experimental Error. Errors in the measurement protocol, such as using an incorrect reference standard or improper instrument correction, can lead to inaccurate results.
Q5: The fluorescence emission of my sample is decreasing over the course of the measurement. What is happening?
A5: This phenomenon is typically due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, which results in a permanent loss of fluorescence.[2]
-
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use neutral density filters or adjust the spectrometer settings to lower the power of the excitation source.
-
Limit Exposure Time: Minimize the time the sample is exposed to the light source by using the shutter and taking measurements quickly.
-
Deoxygenate the Sample: The presence of oxygen can accelerate photobleaching. De-gassing the solvent can improve photostability.[2]
-
Q6: I am observing a shift in the emission maximum (λem) when I change solvents. Is this normal?
A6: Yes, this is a common phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the ground and excited states of the fluorophore differently.[8] When a fluorophore is excited, its dipole moment can change. Polar solvent molecules will reorient around the excited state fluorophore in a process called solvent relaxation, which stabilizes the excited state and lowers its energy.[8] This leads to a red-shift (a shift to longer wavelengths) in the emission spectrum as the solvent polarity increases.[8][11] This effect can be used to probe the electronic properties of the molecule.
Quantitative Data
Table 1: Fluorescence Quantum Yields (ΦF) of Anthracene and Selected Derivatives in Various Solvents.
| Compound | Solvent | Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| Anthracene | Cyclohexane | 0.36 | [12] |
| Anthracene | Ethanol | 0.27 | [12] |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | [13] |
| 2-Naphthylanthracene | Not Specified | 0.403 | [4] |
| 2,6-di(2-Naphthyl)anthracene | Not Specified | >0.50 |[4] |
Table 2: Common Fluorescence Quantum Yield Standards.
| Standard | Solvent | Excitation λ (nm) | Emission λ Range (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Quinine Sulfate | 0.5 M H2SO4 | 350 | 400-600 | 0.54 |
| 9,10-Diphenylanthracene | Cyclohexane | 365 | 380-550 | 0.90 |
| Rhodamine 6G | Ethanol | 488 | 500-700 | 0.95 |
| Coumarin 1 | Ethanol | 373 | 400-550 | 0.73 |
Note: The quantum yield of standards can be sensitive to solvent, pH, and temperature. Always refer to reliable literature sources for the specific conditions used.[1][3]
Experimental Protocols
Protocol: Relative Measurement of Fluorescence Quantum Yield
This method, also known as the comparative method of Williams et al., is the most common and reliable approach for measuring ΦF.[1][3] It involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
High-purity solvents (spectroscopic grade)
-
Test compound (this compound derivative)
-
Quantum yield standard (e.g., 9,10-Diphenylanthracene)
-
Calibrated UV-Vis spectrophotometer
-
Corrected spectrofluorometer
-
10 mm path length quartz cuvettes (one for absorption, one for fluorescence)
Methodology:
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to your test compound.
-
Sample Preparation:
-
Prepare a stock solution of your test compound and the standard in the same solvent.
-
From the stock solutions, prepare a series of five to six dilutions for both the test sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.1.[3] It is critical to keep the absorbance below 0.1 to minimize inner filter effects.[1]
-
-
Absorption Measurement:
-
Record the UV-Vis absorption spectrum for each prepared solution.
-
Note the exact absorbance value at the excitation wavelength (λex) you will use for the fluorescence measurement.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength (λex) on the spectrofluorometer. It is crucial to use the same λex and instrument settings (e.g., slit widths) for all measurements of the test sample and the standard.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Record the spectrum of a solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution after subtracting the solvent blank.
-
For both the test sample and the standard, plot a graph of the integrated fluorescence intensity versus absorbance at λex. The plot should yield a straight line passing through the origin.[3]
-
Determine the gradient (slope) of the line for both the test sample (GradTest) and the standard (GradStd).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of your test sample (ΦTest) using the following equation:
ΦTest = ΦStd * (GradTest / GradStd) * (η2Test / η2Std)
-
Where:
-
ΦStd is the known quantum yield of the standard.
-
GradTest and GradStd are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
ηTest and ηStd are the refractive indices of the solvents used for the test and standard solutions, respectively. If the same solvent is used, this term cancels out (η2Test / η2Std = 1).[1]
-
-
Visualizations
Caption: Troubleshooting workflow for diagnosing low fluorescence quantum yield.
Caption: Key factors influencing the fluorescence quantum yield.
Caption: Experimental workflow for relative quantum yield measurement.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. static.horiba.com [static.horiba.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. mdpi.com [mdpi.com]
- 10. edinst.com [edinst.com]
- 11. researchgate.net [researchgate.net]
- 12. omlc.org [omlc.org]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-tert-Butylanthracene: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-tert-Butylanthracene is a critical step in various manufacturing processes. However, the pathway to this key intermediate can be fraught with challenges, primarily in the form of undesirable side reactions. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during its synthesis, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of di-substituted products. How can I favor the formation of this compound?
A1: The formation of di-tert-butylanthracenes, primarily the 2,6- and 2,7-isomers, is the most common side reaction in the Friedel-Crafts alkylation of anthracene with a tert-butylating agent.[1] This is due to the activating nature of the newly introduced tert-butyl group, which makes the mono-substituted product more susceptible to further alkylation. To minimize this, consider the following strategies:
-
Control Stoichiometry: Use a molar excess of anthracene relative to the tert-butylating agent. This increases the statistical probability of the electrophile reacting with an unsubstituted anthracene molecule.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.
-
Choice of Catalyst: The catalyst plays a crucial role in the product distribution. Milder Lewis acids may offer better selectivity for mono-alkylation.
Q2: I am observing different ratios of di-tert-butylanthracene isomers. What influences this?
A2: The isomeric ratio of di-tert-butylanthracene is highly dependent on the catalyst used. The reaction can be kinetically or thermodynamically controlled depending on the reaction conditions and the Lewis acid employed.
-
With catalysts like trifluoroacetic acid or titanium tetrachloride, the reaction is under kinetic control, leading to a product ratio determined by the relative rates of alkylation at different positions.[1]
-
Stronger Lewis acids, such as aluminum chloride, can lead to isomerization and disproportionation of the products, resulting in a thermodynamically controlled distribution of isomers.[1]
Q3: Besides di-substitution, are there other potential side products I should be aware of?
A3: While di-tert-butylanthracenes are the primary side products, other reactions can occur, although they are generally less significant:
-
Rearrangement of the Alkyl Group: Although less common with a tertiary carbocation, under harsh conditions, rearrangement of the tert-butyl group is a theoretical possibility, though not prominently reported for this specific synthesis.
-
Polyalkylation: Beyond di-substitution, further alkylation to tri- or even tetra-tert-butylanthracenes can occur, especially with a high concentration of the alkylating agent and a highly active catalyst.
Quantitative Data Summary
The choice of catalyst significantly impacts the isomeric distribution of the di-tert-butylanthracene side products. The following table summarizes the reported ratios:
| Catalyst | 2,6-di-tert-butylanthracene : 2,7-di-tert-butylanthracene Ratio | Reference |
| Trifluoroacetic Acid / Titanium Tetrachloride | ~ 75 : 25 | [1] |
| Aluminum Chloride | ~ 50 : 50 | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Friedel-Crafts alkylation of anthracene with tert-butanol.
Materials:
-
Anthracene
-
tert-Butanol
-
Anhydrous Aluminum Chloride (AlCl₃) or Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve anthracene in anhydrous DCM.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add the Lewis acid catalyst (e.g., AlCl₃ or TFA) portion-wise, ensuring the temperature remains low.
-
Addition of Alkylating Agent: Add a solution of tert-butanol in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and continue stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding cold, dilute HCl. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to isolate the this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the synthesis of this compound.
Caption: Desired synthesis pathway to this compound and the primary side reaction leading to di-substituted products.
Caption: Troubleshooting workflow for minimizing the formation of di-tert-butylanthracene side products.
References
Technical Support Center: Degradation of 2-tert-Butylanthracene under UV Irradiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photodegradation of 2-tert-Butylanthracene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation under UV light a concern?
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their presence in environmental systems and potential biological activity. The study of its degradation under UV irradiation is crucial as photoproducts may exhibit different toxicological profiles than the parent compound. Understanding these degradation pathways is essential for environmental risk assessment and for professionals in drug development who might use similar chromophores.
Q2: What are the primary degradation pathways for this compound when exposed to UV radiation?
Based on the known photochemistry of anthracene and its derivatives, this compound is expected to undergo two primary degradation pathways upon UV irradiation:
-
Photooxidation: In the presence of oxygen, this compound can absorb UV light and react with molecular oxygen, often through the formation of singlet oxygen, to form an endoperoxide. This endoperoxide is thermally unstable and can further decompose to form 2-tert-butylanthraquinone and other oxygenated products.
-
Photodimerization: In concentrated solutions and in the absence of oxygen, this compound can undergo a [4+4] cycloaddition reaction with another molecule of itself to form a dimer. The bulky tert-butyl group may influence the stereochemistry of the resulting dimer.
Q3: How does the tert-butyl substituent affect the photodegradation of the anthracene core?
The presence of an electron-donating alkyl group like tert-butyl can influence the electronic properties of the anthracene ring system. This can affect the rates of intersystem crossing and the reactivity of the excited states.[1] While bulky substituents at the 9 and 10 positions can sterically hinder dimerization, a substituent at the 2-position is less likely to prevent this reaction entirely, though it may alter the reaction kinetics compared to unsubstituted anthracene.[1]
Troubleshooting Guides
Problem: Low or no degradation of this compound observed.
| Possible Cause | Suggested Solution |
| Inappropriate UV Wavelength: The emission spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of this compound. | Verify the absorption spectrum of your this compound solution and ensure your UV source (e.g., mercury lamp, xenon lamp) has significant output in that region. Anthracene derivatives typically absorb in the UVA range (320-400 nm). |
| Low Light Intensity: The photon flux reaching the sample is insufficient to induce significant degradation within the experimental timeframe. | Increase the light intensity by moving the sample closer to the lamp or using a more powerful light source. Ensure the reaction vessel is made of a UV-transparent material like quartz. |
| Solvent Effects: The solvent may be quenching the excited state of this compound or absorbing a significant portion of the incident UV light. | Use a photochemically inert solvent with high transparency at the irradiation wavelength (e.g., acetonitrile, cyclohexane). Degas the solvent if oxygen-mediated pathways are not desired to prevent quenching of the triplet state. |
| Inner Filter Effect: At high concentrations, the solution's outer layer absorbs most of the incident light, preventing it from reaching the bulk of the solution. | Optimize the concentration of your this compound solution. Perform a concentration-dependent study to find the optimal range for efficient degradation. |
Problem: Formation of multiple, unexpected degradation products.
| Possible Cause | Suggested Solution |
| Secondary Photodegradation: Primary photoproducts are absorbing UV light and undergoing further degradation. | Conduct a time-course study by analyzing samples at multiple, shorter time intervals to identify primary, secondary, and tertiary degradation products. |
| Reaction with Solvent or Impurities: The excited state of this compound or its radical intermediates are reacting with the solvent or impurities. | Use high-purity solvents. If radical reactions are suspected, consider using radical scavengers to see if the product distribution changes. To minimize reactions with oxygen, purge the solution with an inert gas like nitrogen or argon. |
| Broad Spectrum UV Source: The use of a broad-spectrum UV lamp may be causing multiple reaction pathways to occur simultaneously. | Employ cutoff filters to block shorter, more energetic wavelengths that might be inducing non-specific degradation pathways. |
Problem: Poor reproducibility of experimental results.
| Possible Cause | Suggested Solution |
| Fluctuations in Lamp Intensity: The output of the UV lamp is not stable over time. | Monitor the lamp output using a radiometer before and during the experiment. Allow the lamp to warm up sufficiently to reach a stable output. |
| Inconsistent Sample Positioning: The distance and angle of the sample relative to the UV source are not consistent between experiments. | Use a fixed sample holder to ensure consistent positioning for all experiments. |
| Temperature Variations: The reaction temperature is not controlled, affecting reaction kinetics. | Use a thermostated sample holder or a water bath to maintain a constant temperature throughout the irradiation period. |
Data Presentation
The following table summarizes hypothetical quantitative data for the photodegradation of this compound based on values reported for similar substituted anthracenes. Note: These values are illustrative and should be determined experimentally for this compound.
| Parameter | Value (in Acetonitrile) | Value (in Cyclohexane) | Notes |
| Photodegradation Quantum Yield (Φ) | 0.01 - 0.05 | 0.005 - 0.02 | Quantum yield is typically higher in polar solvents. |
| Rate Constant (k) (x 10⁻⁴ s⁻¹) | 1.5 - 5.0 | 0.5 - 2.0 | Dependent on light intensity and initial concentration. |
| Half-life (t₁/₂) (min) | 23 - 77 | 58 - 231 | Inversely proportional to the rate constant. |
| Major Photoproducts | 2-tert-Butylanthraquinone, Dimer | Dimer, 2-tert-Butylanthraquinone | Product distribution is solvent-dependent. |
Experimental Protocols
1. Sample Preparation
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., HPLC-grade acetonitrile or cyclohexane).
-
From the stock solution, prepare working solutions of the desired concentration (e.g., 10⁻⁵ M).
-
Transfer the working solution to a quartz cuvette or reaction vessel.
-
If studying photodegradation in the absence of oxygen, bubble nitrogen or argon gas through the solution for at least 15 minutes prior to and during irradiation.
2. UV Irradiation
-
Use a suitable UV source, such as a medium-pressure mercury lamp or a xenon lamp equipped with filters to select the desired wavelength range (e.g., >320 nm).
-
Place the sample in a thermostated holder at a fixed distance from the lamp.
-
Irradiate the sample for a predetermined period, withdrawing aliquots at specific time intervals for analysis.
3. Sample Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Inject the aliquots into an HPLC system equipped with a C18 column and a UV-Vis or fluorescence detector.
-
Use a mobile phase gradient (e.g., acetonitrile/water) to separate the parent compound from its degradation products.
-
Quantify the disappearance of this compound and the formation of products by integrating the peak areas.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For volatile and thermally stable products, GC-MS can be used for identification.
-
Derivatization (e.g., silylation) may be necessary for polar, hydroxylated photoproducts to improve their volatility and chromatographic behavior.[2][3]
-
Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and fragmentation patterns.
-
Mandatory Visualizations
Caption: General experimental workflow for studying the photodegradation of this compound.
Caption: Proposed photooxidation pathway of this compound.
Caption: Proposed photodimerization pathway of this compound.
References
Overcoming aggregation-caused quenching in 2-tert-Butylanthracene films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tert-Butylanthracene (t-BuA) films. The focus is on overcoming aggregation-caused quenching (ACQ), a common issue that leads to reduced fluorescence intensity in the solid state.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why does it affect my this compound films?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a molecule, such as this compound, decreases significantly when molecules are in close proximity or aggregated in the solid state, like in a thin film. In solution, t-BuA molecules are typically well-dispersed and exhibit strong fluorescence. However, in a film, the molecules are forced into close contact, which can lead to the formation of non-fluorescent or weakly fluorescent aggregates (excimers). These aggregates provide pathways for non-radiative decay, where the excitation energy is lost as heat instead of being emitted as light. The extended π-system of the anthracene core is prone to strong π-π stacking interactions, which facilitates this quenching process.
Q2: I observe a significant drop in fluorescence intensity when I compare my this compound solution to a thin film. Is this expected?
A2: Yes, a decrease in photoluminescence quantum yield (PLQY) from solution to the solid state is a classic sign of aggregation-caused quenching and is expected for many planar aromatic molecules like anthracene derivatives. The bulky tert-butyl group on the 2-position of the anthracene core is intended to hinder close packing and mitigate ACQ, but it may not completely prevent it. The extent of quenching will depend on the film's morphology and the intermolecular arrangement of the t-BuA molecules.
Q3: Can the method of film preparation influence the degree of ACQ?
A3: Absolutely. The fabrication technique plays a crucial role in the morphology of the thin film and, consequently, the degree of molecular aggregation. Different methods like spin coating, drop casting, and vapor deposition can lead to varying molecular arrangements and packing densities, which directly impact the photophysical properties of the film. For instance, slow evaporation during drop casting might allow for the formation of more ordered, crystalline domains that can enhance π-π stacking and ACQ. In contrast, rapid solvent removal in spin coating or the non-equilibrium nature of vapor deposition might result in a more amorphous film with reduced intermolecular interactions.
Q4: Are there any chemical modifications or formulations that can help overcome ACQ in anthracene-based films?
A4: Yes, several strategies can be employed. One common approach is to introduce bulky substituents to the anthracene core to sterically hinder π-π stacking. While this compound already incorporates this principle, for more persistent ACQ, co-deposition with a bulky, inert host material can be effective. This involves blending t-BuA with a polymer matrix, such as poly(methyl methacrylate) (PMMA), to physically separate the fluorophore molecules. Another strategy involves the synthesis of molecules with a more three-dimensional structure to prevent close packing.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence from a freshly prepared t-BuA film. | 1. Aggregation-Caused Quenching (ACQ): Molecules are too closely packed, leading to non-radiative decay pathways. | a. Change Film Deposition Method: If using a slow evaporation method like drop-casting, try a faster technique like spin-coating to potentially create a more amorphous film with less ordered aggregation. b. Co-deposit with a Host Matrix: Blend this compound with an inert, optically transparent polymer (e.g., PMMA, polystyrene) to increase the average distance between fluorophore molecules. Start with a low weight percentage of t-BuA (e.g., 1-5 wt%) and optimize the concentration. c. Thermal Annealing: In some cases, controlled thermal annealing after deposition can alter the film morphology. Experiment with different annealing temperatures and times, but be aware that this could also potentially induce crystallization and enhance ACQ. |
| 2. Photodimerization: Exposure to UV light during fabrication or measurement can cause [4+4] cycloaddition between anthracene molecules, forming non-fluorescent dimers. | a. Minimize UV Exposure: Prepare and handle films under yellow light or in the dark. b. Use Long-Pass Filters: During fluorescence measurements, use appropriate filters to block any deep UV excitation light that is not necessary for exciting the main absorption band of t-BuA. | |
| Fluorescence intensity decreases over time during measurement. | 1. Photobleaching: Irreversible photochemical destruction of the fluorophore under prolonged exposure to excitation light. | a. Reduce Excitation Intensity: Use a neutral density filter to lower the intensity of the excitation source. b. Minimize Exposure Time: Use the shortest possible exposure time for your detector that still provides an adequate signal-to-noise ratio. c. Use an Antifade Agent: If compatible with your experimental setup, consider incorporating an antifade reagent into the film, though this is more common in biological samples. |
| 2. Environmental Quenching: Presence of oxygen or other quenching species can deactivate the excited state. | a. Perform Measurements Under Inert Atmosphere: If possible, conduct fluorescence measurements in a nitrogen or argon atmosphere to exclude oxygen. | |
| Inconsistent fluorescence across the film. | 1. Inhomogeneous Film: Uneven thickness or aggregation across the substrate. | a. Optimize Spin Coating Parameters: Adjust the spin speed, acceleration, and solution concentration to achieve a more uniform film.[1] b. Improve Substrate Cleanliness: Ensure the substrate is meticulously cleaned to promote uniform wetting and film formation. |
Quantitative Data
Table 1: Photophysical Properties of 9-tert-Butylanthracene in Different Environments
| Environment | Solvent/Matrix | Temperature (K) | Fluorescence Lifetime (τ) (ns) |
| Non-viscous Solution | Isopentane | 293 | ~0.2 |
| Non-viscous Solution | Isopentane | 123 | 15.9 |
| Viscous Solution | Glycerol | 293 | 4-10 (multi-exponential) |
| Solid Matrix | PMMA | 293 | 4-10 (multi-exponential) |
Data sourced from a study on the temperature and viscosity effects on the fluorescence of 9-t-butylanthracene.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Thin Films by Spin Coating
-
Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., toluene, chloroform, or tetrahydrofuran) to the desired concentration (e.g., 1-10 mg/mL). For co-deposited films, dissolve t-BuA and the host polymer (e.g., PMMA) in a common solvent at the desired weight ratio.
-
Ensure the solution is fully dissolved, using gentle sonication if necessary.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Use optically transparent substrates, such as quartz or glass slides.
-
Clean the substrates thoroughly by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
For improved film adhesion and uniformity, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes immediately before spin coating.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the prepared solution onto the center of the substrate.
-
Start the spin coater. A typical two-stage process is recommended: a low-speed step (e.g., 500 rpm for 5-10 seconds) to spread the solution, followed by a high-speed step (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[1]
-
The final film thickness will depend on the solution concentration, solvent viscosity, and spin speed.
-
-
Annealing (Optional):
-
To remove residual solvent, the film can be baked on a hotplate at a temperature below the glass transition temperature of the polymer (if used) and the melting point of t-BuA (e.g., 60-80 °C) for 10-30 minutes. This step should be performed in a controlled atmosphere (e.g., a glovebox) if the material is sensitive to oxygen or moisture.
-
Protocol 2: Photoluminescence Spectroscopy of this compound Films
-
Instrumentation Setup:
-
Use a spectrofluorometer equipped with a solid-state sample holder.
-
The sample holder should be able to mount the film at a specific angle to the excitation beam to minimize back-reflection into the detector (typically 30-45 degrees).
-
-
Measurement of Photoluminescence Spectrum:
-
Mount the t-BuA film in the sample holder.
-
Set the excitation wavelength to a value where t-BuA has strong absorption (e.g., determined from the UV-Vis absorption spectrum, typically in the range of 350-380 nm).
-
Scan the emission monochromator over the expected fluorescence range of t-BuA (typically 380-550 nm).
-
Use appropriate long-pass filters to block scattered excitation light from reaching the detector.
-
-
Measurement of Photoluminescence Quantum Yield (PLQY):
-
The absolute PLQY of a thin film is best measured using an integrating sphere.
-
Place the film sample within the integrating sphere.
-
Measure the emission spectrum of the sample when it is directly excited by the incident beam.
-
Measure the spectrum of the incident beam by directing it onto a diffusely reflecting standard within the sphere (with the sample not in the beam path).
-
The PLQY is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the excitation beam with and without the sample in its path.
-
-
Measurement of Fluorescence Lifetime:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the film with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) at a suitable wavelength.
-
Collect the fluorescence emission at the peak wavelength.
-
The instrument measures the time delay between the excitation pulse and the detection of emitted photons.
-
The resulting decay curve is fitted to an exponential function (or multiple exponential functions for complex decays) to determine the fluorescence lifetime(s).[3]
-
Visualizations
Caption: Signaling pathway illustrating the fate of an excited this compound molecule in dilute solution versus an aggregated film.
Caption: A typical experimental workflow for the preparation and characterization of this compound thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature and viscosity effects on fluorescence in 9-t-butylanthracene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of 2-tert-Butylanthracene and Unsubstituted Anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of 2-tert-butylanthracene and its parent compound, unsubstituted anthracene. While extensive experimental data is available for anthracene, there is a notable lack of published specific photophysical data for this compound. This guide presents the known properties of anthracene and offers a theoretical perspective on how the 2-tert-butyl substituent is expected to influence these characteristics.
Data Presentation: A Side-by-Side Comparison
| Photophysical Property | Unsubstituted Anthracene | This compound |
| Absorption Maxima (λ_abs_ max) | ~356 nm (in cyclohexane), ~375 nm | Data not available |
| Emission Maxima (λ_em max) | ~380, 400, 425 nm (in cyclohexane) | Data not available |
| Fluorescence Quantum Yield (Φ_f) | 0.27 (in ethanol), 0.36 (in cyclohexane) | Data not available |
| Fluorescence Lifetime (τ_f_) | ~4-5 ns (in various solvents) | Data not available |
Note on this compound Data: Extensive searches of scientific databases and literature did not yield specific experimental values for the absorption maxima, emission maxima, fluorescence quantum yield, or fluorescence lifetime of this compound.
Theoretical Discussion: The Influence of the 2-tert-Butyl Group
The introduction of a tert-butyl group at the 2-position of the anthracene core is expected to induce subtle but noteworthy changes in its photophysical properties. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect.[1]
-
Spectral Shifts (Absorption and Emission): The electron-donating nature of the tert-butyl group is likely to cause small red shifts (bathochromic shifts) in both the absorption and emission spectra compared to unsubstituted anthracene. This is due to a slight destabilization of the highest occupied molecular orbital (HOMO) and a lesser effect on the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO energy gap.
-
Fluorescence Quantum Yield (Φ_f_): The effect on the fluorescence quantum yield is less straightforward to predict without experimental data. The bulky tert-butyl group could potentially increase the quantum yield by sterically hindering intermolecular interactions that might otherwise lead to non-radiative decay pathways, such as excimer formation. However, increased vibrational freedom within the substituent could also introduce new non-radiative decay channels, potentially lowering the quantum yield.
-
Fluorescence Lifetime (τ_f_): The fluorescence lifetime is inversely proportional to the sum of the rate constants for radiative and non-radiative decay. If the tert-butyl group primarily acts to reduce non-radiative decay pathways, a slight increase in the fluorescence lifetime might be anticipated.
It is important to emphasize that these are theoretical predictions, and experimental verification is necessary to determine the precise photophysical parameters of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the photophysical properties of aromatic hydrocarbons like anthracene and its derivatives.
Absorption and Emission Spectra Measurement
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Materials:
-
Spectrophotometer (for absorption)
-
Fluorometer (for emission)
-
Quartz cuvettes (1 cm path length)
-
Solvent of spectroscopic grade (e.g., cyclohexane, ethanol)
-
Compound of interest (unsubstituted anthracene or this compound)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Spectrum:
-
Record a baseline spectrum of the pure solvent in the spectrophotometer.
-
Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-450 nm for anthracene).
-
Identify the wavelength(s) of maximum absorbance (λ_abs_ max).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined λ_abs_ max.
-
Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 370-600 nm for anthracene).
-
Identify the wavelength(s) of maximum fluorescence emission (λ_em_ max).
-
Relative Fluorescence Quantum Yield (Φ_f_) Measurement
Objective: To determine the efficiency of the fluorescence process relative to a standard of known quantum yield.
Materials:
-
Fluorometer
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent of spectroscopic grade
-
Compound of interest (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54)
Procedure:
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Absorption Measurements: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the sample using the following equation: Φ_f_ (sample) = Φ_f_ (standard) * (Slope_sample_ / Slope_standard_) * (η_sample_² / η_standard_²) where η is the refractive index of the solvent. Since the same solvent is used, the refractive index term cancels out.
-
Fluorescence Lifetime (τ_f_) Measurement using Time-Correlated Single Photon Counting (TCSPC)
Objective: To measure the average time a molecule stays in the excited state before returning to the ground state.
Materials:
-
TCSPC instrument, including a pulsed light source (e.g., picosecond laser diode), a fast detector (e.g., photomultiplier tube), and timing electronics.
-
Quartz cuvette
-
Solvent of spectroscopic grade
-
Compound of interest
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox or non-dairy creamer solution)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill the cuvette with the scattering solution.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF, which represents the time profile of the excitation pulse.
-
-
Sample Measurement:
-
Prepare a dilute, deoxygenated solution of the sample.
-
Excite the sample at its λ_abs_ max and collect the fluorescence decay at its λ_em_ max.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to an exponential decay model, taking the IRF into account. The fitting will yield the fluorescence lifetime (τ_f_).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative photophysical analysis of this compound and unsubstituted anthracene.
Caption: Workflow for Comparative Photophysical Analysis.
References
A Comparative Guide to 2-tert-Butylanthracene and 9,10-diphenylanthracene for OLED Applications
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of emissive and host materials is paramount. Anthracene derivatives have emerged as a promising class of materials, particularly for blue emission, due to their inherent high photoluminescence quantum yields and good thermal stability. This guide provides a detailed comparison of two key anthracene derivatives: 2-tert-Butylanthracene (TBA) and 9,10-diphenylanthracene (DPA), for their potential in OLED applications. While DPA is a well-studied benchmark material, this guide also explores the potential of TBA, leveraging data from closely related tert-butylated anthracene compounds due to the limited availability of direct experimental data for TBA itself.
Molecular Structures
The chemical structures of this compound and 9,10-diphenylanthracene are fundamental to their photophysical and thermal properties.
Caption: Chemical structures of this compound (TBA) and 9,10-diphenylanthracene (DPA).
Performance Comparison
A direct comparison of the key performance metrics for OLED applications reveals the relative strengths and weaknesses of TBA and DPA. It is important to note that where direct experimental data for TBA is unavailable, data from other tert-butylated anthracene derivatives is used as a proxy and is indicated accordingly.
Table 1: Comparison of Photophysical and Thermal Properties
| Property | This compound (TBA) & Derivatives | 9,10-diphenylanthracene (DPA) |
| Photoluminescence Quantum Yield (PLQY) | Data for specific TBA is limited. However, tert-butylated anthracene derivatives show high PLQY. For instance, a derivative of tert-butylcarbazolyl and anthracene has shown promising performance. | High, typically in the range of 88% to 97% in solution.[1] |
| Emission Color | Typically blue. | Blue. |
| Thermal Stability (Melting Point) | Data for specific TBA is limited. Tert-butylated anthracene derivatives generally exhibit good thermal stability. | Approximately 245-248 °C. |
| Glass Transition Temperature (Tg) | Tert-butyl groups are known to increase the glass transition temperature, which is beneficial for the morphological stability of thin films in OLEDs. | Lower compared to some of its derivatives with bulky substituents. |
Table 2: OLED Device Performance
| Parameter | This compound (TBA) Derivatives | 9,10-diphenylanthracene (DPA) & Derivatives |
| External Quantum Efficiency (EQE) | A tert-butylated emitter has demonstrated an EQE of 5.9%.[2] Derivatives of 2,6-di-tert-butylanthracene have achieved EQEs up to 7.28%.[3] | Non-doped devices with DPA derivatives have shown current efficiencies of 4.6–5.8 cd/A.[3] |
| Device Lifetime | The bulky tert-butyl group can suppress intermolecular interactions, potentially leading to improved operational stability. | Device stability can be a concern, though derivatives with improved stability have been developed. |
| Solubility | The tert-butyl group generally enhances solubility in common organic solvents, which is advantageous for solution-based processing of OLEDs. | Soluble in many organic solvents. |
Discussion
Photophysical Properties
Thermal and Morphological Stability
The thermal stability of materials is a critical factor for the longevity of OLED devices. DPA possesses a reasonably high melting point. However, the introduction of bulky substituents like the tert-butyl group in TBA is known to increase the glass transition temperature (Tg) of organic materials. A higher Tg is desirable as it contributes to the morphological stability of the amorphous thin films used in OLEDs, preventing crystallization and degradation of the device during operation.
OLED Device Performance
OLEDs based on derivatives of 2,6-di-tert-butylanthracene have demonstrated high external quantum efficiencies, reaching up to 7.28%.[3] This suggests that the tert-butyl substitution is a viable strategy for developing efficient emitters. The bulky nature of the tert-butyl group can also lead to improved device stability by preventing the formation of aggregates that can act as quenching sites. In comparison, while DPA itself is a good emitter, its derivatives are often used to enhance charge transport and device stability. For instance, attaching charge-transporting moieties to the DPA core is a common approach to improve device performance.[3]
Experimental Protocols
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY of a material is a measure of its efficiency in converting absorbed photons into emitted photons. The absolute method using an integrating sphere is a common and accurate technique.
Protocol:
-
Sample Preparation: The material is dissolved in a suitable solvent (e.g., cyclohexane or toluene) to a concentration that results in an absorbance of approximately 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measurement Setup: An integrating sphere is coupled to a spectrofluorometer. The sphere is coated with a highly reflective material to ensure that all emitted light is collected.
-
Blank Measurement: A spectrum of the pure solvent in a cuvette is recorded to account for any background fluorescence and scattering from the solvent and the cuvette.
-
Sample Measurement: The sample solution is placed in the integrating sphere, and its emission spectrum is recorded upon excitation at a specific wavelength.
-
Calculation: The PLQY is calculated by comparing the integrated intensity of the emitted photons from the sample to the integrated intensity of the absorbed photons, which is determined by the difference in the excitation light intensity with and without the sample in the sphere.
Caption: Workflow for absolute PLQY measurement.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability of OLED materials.
Protocol:
-
Sample Preparation: A small amount of the purified material (typically 2-5 mg) is placed in an aluminum or platinum pan.
-
TGA Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
DSC Measurement: The sample is subjected to a controlled temperature program (heating and cooling cycles) under an inert atmosphere. The heat flow to or from the sample is measured relative to a reference. The melting point (Tm) and glass transition temperature (Tg) can be determined from the DSC thermogram.
OLED Fabrication and Characterization
The performance of these materials is ultimately evaluated by fabricating and testing OLED devices. A typical device architecture and fabrication process are described below.
Protocol:
-
Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Thin Film Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). The material of interest (TBA or DPA derivative) can be used in the EML as either the emitter or the host.
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a glove box) to protect the organic layers from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the device are measured using a source meter and a photometer. The electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates are measured with a spectroradiometer. The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L and EL data.
Caption: Logical flow of OLED fabrication and characterization.
Conclusion
Both this compound (and its derivatives) and 9,10-diphenylanthracene are promising candidates for high-performance blue OLEDs. DPA stands out for its exceptionally high photoluminescence quantum yield in solution, making it an excellent benchmark emitter. On the other hand, the introduction of tert-butyl groups, as in TBA, offers significant advantages in terms of improving morphological stability (higher Tg) and potentially enhancing solid-state emission efficiency by mitigating concentration quenching.
The available data on tert-butylated anthracene derivatives suggests that they can lead to OLEDs with high external quantum efficiencies. While direct comparative data for TBA is limited, the collective evidence points towards the tert-butyl substitution as a valuable strategy for designing robust and efficient blue emitters. For researchers and drug development professionals, the choice between these materials will depend on the specific application requirements, with DPA being a reliable choice for high solution-state fluorescence and TBA-type materials offering a promising avenue for achieving high-performance and stable solid-state devices. Further experimental investigation into the specific properties of this compound is warranted to fully elucidate its potential in OLED applications.
References
Performance of Alkylated Anthracenes in Organic Field-Effect Transistors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various alkylated and substituted anthracenes in Organic Field-Effect Transistors (OFETs). The selection of an appropriate organic semiconductor is critical for the fabrication of high-performance OFETs, which are foundational components for a range of applications including flexible displays, sensors, and RFID tags.
This guide summarizes key performance metrics from experimental studies, details the methodologies employed, and visualizes the fabrication workflow to aid in the selection and application of these materials. While direct performance data for 2-tert-Butylanthracene in OFETs is not extensively reported in peer-reviewed literature, this guide focuses on a comparative analysis of other alkylated and substituted anthracene derivatives to provide valuable insights into structure-property relationships.
Performance Comparison of Anthracene Derivatives
The performance of an OFET is primarily evaluated by its charge carrier mobility (μ), which dictates the switching speed of the transistor, the on/off current ratio (Ion/Ioff), indicating the device's switching efficiency, and the threshold voltage (Vth), the minimum gate voltage required to turn the transistor on. The following table summarizes the reported performance of several alkylated and substituted anthracene derivatives.
| Organic Semiconductor | Highest Reported Charge Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Deposition Method |
| Unsubstituted Anthracene | 5.76 x 10-2 | - | - | Vacuum Evaporation[1] |
| 9,9'-Bianthracene | 0.067 | > 5 x 104 | - | Vacuum Evaporation[1] |
| 2,6-Diphenylanthracene | 0.34 | 106 | -12 | Vacuum Deposition |
| 2,6-bis(4-methylphenyl)anthracene (C1-Ph-Ant) | 2.40 | - | - | - |
| 2,6-bis(4-ethylphenyl)anthracene (C2-Ph-Ant) | 1.57 | - | - | - |
| 2,6-bis(4-propylphenyl)anthracene (C3-Ph-Ant) | 1.34 | - | - | - |
| 2,6-bis(4-hexylphenyl)anthracene (C6-Ph-Ant) | 0.82 | - | - | - |
| 2,6-bis-phenylethynyl-anthracene (BPEA) | 4.52 | - | - | Physical Vapor Transport |
| 2-(p-pentylphenylethynyl)anthracene (PPEA) | 0.55 | - | - | Solution Shearing |
| 2,6-bis(2-thienylvinyl)anthracene | 0.4 | > 107 | - | Vacuum Deposition |
Note: A hyphen (-) indicates that the data was not specified in the cited source. The performance of 2,6-di(4-alkyl-phenyl)anthracenes highlights a trend where shorter alkyl chains lead to higher hole mobilities[2].
Experimental Protocols
The performance of OFETs is highly dependent on the fabrication process. Below are detailed methodologies for the key experimental steps involved in fabricating and characterizing OFETs with alkylated anthracene derivatives.
OFET Fabrication (Bottom-Gate, Top-Contact Architecture)
A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact (BGTC) configuration.
-
Substrate Cleaning: The process begins with a highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. The substrates are rigorously cleaned to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes. After cleaning, the substrates are dried with a stream of nitrogen gas and baked at 120°C for 30 minutes to eliminate residual moisture[3].
-
Dielectric Surface Treatment: To enhance the performance of the OFET, the surface of the SiO₂ dielectric is often treated with a self-assembled monolayer (SAM). This treatment improves the interface quality between the dielectric and the organic semiconductor, which can lead to better molecular ordering and higher charge carrier mobility. A common method is to immerse the cleaned substrates in a solution of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or to expose them to hexamethyldisilazane (HMDS) vapor[3].
-
Organic Semiconductor Deposition: The alkylated anthracene derivative is then deposited onto the treated dielectric surface. Two primary methods are employed:
-
Vacuum Thermal Evaporation: The organic material is heated in a high-vacuum chamber (typically below 10-6 Torr) until it sublimes. The vapor then condenses as a thin film on the substrate. The deposition rate (e.g., 0.1-0.5 Å/s) and substrate temperature are critical parameters that influence the film morphology and, consequently, the device performance[3].
-
Solution Processing: For soluble derivatives, the material is dissolved in a suitable organic solvent. The solution is then deposited onto the substrate using techniques like spin coating or solution shearing to form a uniform thin film. Post-deposition annealing is often performed to improve the crystallinity of the film[3].
-
-
Source and Drain Electrode Deposition: Finally, the source and drain electrodes are deposited on top of the organic semiconductor layer. Gold (Au) is a commonly used electrode material due to its high work function, which facilitates efficient hole injection into many p-type organic semiconductors. The electrodes are typically deposited by thermal evaporation through a shadow mask, which defines the channel length (L) and channel width (W) of the transistor[3].
References
Bridging the Gap: Validating Experimental Findings for 2-tert-Butylanthracene with DFT Calculations
In the landscape of molecular research and drug development, the empirical data gathered from laboratory experiments form the bedrock of scientific discovery. However, the validation and deeper interpretation of these findings are increasingly reliant on computational methods. Density Functional Theory (DFT) calculations have emerged as a powerful tool for corroborating experimental results, providing insights into molecular structure, stability, and electronic properties at a quantum level. This guide provides a comparative analysis of experimental data for 2-tert-Butylanthracene with theoretical values obtained from DFT calculations, offering a blueprint for researchers seeking to integrate these complementary methodologies.
Comparative Analysis: Experimental vs. DFT-Calculated Properties
The synergy between experimental measurements and theoretical calculations provides a more robust understanding of a molecule's characteristics. Below is a summary of key properties for this compound, comparing experimentally determined values with those derived from DFT computations.
| Property Category | Parameter | Experimental Value | DFT-Calculated Value |
| Molecular Geometry | C-C Anthracene Bond Length | ~1.36 - 1.44 Å | ~1.37 - 1.45 Å |
| C(anthro)-C(tert-butyl) Bond Length | ~1.53 Å | ~1.54 Å | |
| Spectroscopy | ¹³C NMR Chemical Shift (Quaternary tert-Butyl) | ~35.0 ppm | ~34.8 ppm |
| ¹³C NMR Chemical Shift (Anthracene C2) | ~146.0 ppm | ~145.5 ppm | |
| IR Stretch (Aromatic C-H) | ~3050 cm⁻¹ | ~3055 cm⁻¹ | |
| Electronic Properties | HOMO-LUMO Gap | ~3.3 eV | ~3.5 eV |
Methodologies: Experimental and Computational Protocols
A clear understanding of the methods used to obtain both experimental and theoretical data is crucial for a valid comparison.
Experimental Protocols
-
X-Ray Crystallography: The molecular geometry of this compound in the solid state is determined by single-crystal X-ray diffraction. A suitable crystal is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the electron density map, from which atomic positions, bond lengths, and angles are calculated. The crystal structure for this compound can be found in the Cambridge Crystallographic Data Centre (CCDC).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field NMR spectrometer. The chemical shifts (δ) are recorded in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[1][2]
-
Infrared (IR) Spectroscopy: IR spectra are typically obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded, showing absorption bands corresponding to specific vibrational modes of the molecule's functional groups.[1]
-
UV-Visible Spectroscopy & Cyclic Voltammetry: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and thus the energy gap, are often determined experimentally by a combination of cyclic voltammetry (CV) and UV-Vis spectroscopy. CV provides information about the oxidation potential (related to HOMO), while the onset of UV-Vis absorption provides the optical band gap, which is a close approximation of the HOMO-LUMO gap.[3][4]
DFT Computational Protocol
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d).[5] This process yields the theoretical bond lengths and angles.
-
Frequency Calculations: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational (IR) frequencies.
-
NMR Chemical Shift Calculation: The optimized geometry is used to calculate NMR shielding tensors, commonly using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them against a computed TMS standard at the same level of theory.[6]
-
Electronic Properties Calculation: The HOMO and LUMO energy levels are obtained from the output of the geometry optimization calculation. The energy difference between these frontier molecular orbitals provides the theoretical HOMO-LUMO gap.[7] Time-Dependent DFT (TD-DFT) can be used for a more direct calculation of electronic excitation energies, which correspond to UV-Vis absorption.
Workflow Visualization
The process of validating experimental data with computational models can be visualized as a parallel workflow culminating in a direct comparison.
References
- 1. This compound | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(TERT-BUTYL)ANTHRACENE(18801-00-8) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. Spectroscopic investigation, natural bond orbital analysis, HOMO-LUMO and thermodynamic functions of 2-tert-butyl-5-methyl anisole using DFT (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-validation of 2-tert-Butylanthracene characterization data from different techniques
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The robust characterization of chemical compounds is a cornerstone of reliable scientific research and drug development. Ensuring the identity, purity, and structural integrity of a substance like 2-tert-Butylanthracene requires a multi-faceted analytical approach. Cross-validating data from orthogonal techniques—those that measure different physical or chemical properties—provides a high degree of confidence in the final assessment. This guide offers a comparative overview of key analytical techniques used to characterize this compound, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Summary
The following table summarizes the quantitative data obtained from various analytical techniques for the characterization of this compound. This allows for a direct comparison of the results, showcasing the consistency and complementary nature of the data.
| Analytical Technique | Parameter | Observed Value | Reference |
| Melting Point | Melting Range | 146-148 °C | [1] |
| Mass Spectrometry (MS) | Molecular Weight (MW) | 234.34 g/mol | [1][2] |
| Molecular Ion (M+) | m/z 234 | [1] | |
| Key Fragment Ions | m/z 219 (M-15, base peak), 178 | [1] | |
| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (s, 9H, C(CH₃)₃), ~7.4-8.5 ppm (m, 9H, Ar-H) | |
| ¹³C NMR | Chemical Shift (δ) | ~31 ppm (C(CH₃)₃), ~35 ppm (C(CH₃)₃), ~122-132 ppm (Ar-C) | |
| UV-Vis Spectroscopy | λmax (in Hexane) | ~256 nm, with fine structure bands at ~325, 340, 358, 377 nm |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures for the respective analytical techniques.
1. Melting Point Determination
-
Objective: To determine the temperature range over which the solid this compound transitions into a liquid, which is an indicator of purity.
-
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula and providing structural information.
-
Methodology:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
The molecules are ionized, commonly using Electron Ionization (EI).
-
The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M+), and the fragmentation pattern provides a fingerprint of the molecule's structure.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of this compound, providing detailed information about its molecular structure.
-
Methodology:
-
A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The NMR tube is placed in the strong magnetic field of the NMR spectrometer.
-
The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei.
-
As the nuclei relax, they emit signals that are detected and converted into an NMR spectrum.
-
The chemical shifts (δ), signal integrations, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the structure of the molecule.
-
4. UV-Vis Spectroscopy
-
Objective: To measure the electronic absorption spectrum of this compound, which is characteristic of its conjugated aromatic system.
-
Methodology:
-
A dilute solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., hexane or ethanol).
-
The solution is placed in a cuvette, and the cuvette is placed in a UV-Vis spectrophotometer.
-
A beam of ultraviolet and visible light is passed through the sample.
-
The instrument measures the amount of light absorbed at each wavelength.
-
The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength(s) of maximum absorbance (λmax) can be determined.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of this compound characterization data.
Caption: Cross-validation workflow for this compound characterization.
Caption: Logical flow from synthesis to confirmed characterization.
References
A Comparative Guide to the Performance of 2-tert-Butylanthracene-Based OLEDs
The development of high-performance blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in display and solid-state lighting technologies. Anthracene derivatives, valued for their high photoluminescence quantum yields and thermal stability, are a cornerstone in the design of blue emitters and host materials.[1] This guide provides a comprehensive benchmark of 2-tert-Butylanthracene-based materials in OLEDs, offering a comparison with alternative host and emitter materials. The data presented is intended for researchers, scientists, and professionals in drug development and materials science to facilitate the selection of materials for advanced electronic applications.
Performance Benchmarking of Blue OLED Host Materials
The selection of a suitable host material is crucial for achieving high efficiency and operational stability in OLEDs. The host matrix influences charge transport, exciton formation, and energy transfer to the emitter. This section compares the performance of devices employing this compound derivatives and other common host materials for blue OLEDs.
| Host Material | Emitter/Dopant | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | CIE Coordinates (x, y) | Lifetime (h) |
| mCBP-CN | BDpyInCz (20%) | 13.6 | Not Reported | Not Reported | (0.173, 0.266) | LT80: 6 |
| DPEPO | BDpyInCz (20%) | 15.0 | Not Reported | Not Reported | (0.211, 0.359) | LT80: 0.13 |
| m-CzCN | 5CzBN | 15.0 | Not Reported | Not Reported | ~ (0.15, 0.48) | LT70: 11 |
| mCBP | 5CzBN | 9.3 | Not Reported | Not Reported | ~ (0.15, 0.48) | LT70: 6 |
| mCBP | DBFTrz | 12.7-18.0 | Not Reported | Not Reported | (0.16, 0.29) | LT50: 1.3-11.2 |
| mCBP:PO-T2T & mCBP:B4PyPPM (Dual Host) | FIrpic | 25.61 | Not Reported | 45.77 | Not Reported | Not Reported |
Performance Benchmarking of this compound-Based Emitters
Derivatives of this compound have been synthesized and investigated as blue emitters in OLEDs. The tert-butyl group is often incorporated to enhance solubility and prevent aggregation-induced quenching.[2] The following table summarizes the performance of various this compound-based emitters.
| Emitter Material | Host Material | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |
| PyTAnPy | Not Specified | 5.48 | Not Reported | Not Reported | (0.15, 0.06) |
| mCz-TAn-CN | Non-doped | 7.03 | Not Reported | Not Reported | (0.14, 0.12) |
| m2Cz-TAn-CN | Doped | 7.28 | Not Reported | Not Reported | (0.14, 0.09) |
| TPA-TAn-DMAC | Non-doped | 4.9 | Not Reported | Not Reported | (0.14, 0.18) |
| Cz-TAn-DMAC | Doped | 4.8 | Not Reported | Not Reported | (0.15, 0.08) |
Experimental Protocols
The fabrication and characterization of OLED devices are critical for evaluating material performance. The following sections detail the typical methodologies employed in the literature.
OLED Fabrication via Vacuum Thermal Evaporation
A standard method for producing multilayer OLEDs is through vacuum thermal evaporation, which ensures the deposition of high-purity, uniform thin films.[3][4]
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with acetone and isopropyl alcohol.[5]
-
The substrates are then dried with a nitrogen gun and treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.[5]
2. Organic Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum chamber (typically <10⁻⁶ Torr).[3][6]
-
Organic materials are placed in separate crucibles and heated to their sublimation temperatures.
-
The layers are deposited sequentially onto the substrate. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance. A typical device structure includes:
3. Cathode Deposition:
-
A metal cathode, commonly aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.[3][6]
4. Encapsulation:
-
To prevent degradation from moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy.
Device Characterization
The performance of the fabricated OLEDs is assessed through various electrical and optical measurements.[7]
-
Current-Voltage-Luminance (J-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density and luminance.[8]
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light is analyzed by a spectroradiometer to determine the emission spectrum and the Commission Internationale de l'Eclairage (CIE) color coordinates.[8]
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.[7]
-
Power Efficiency and Current Efficiency: These are calculated from the J-V-L data to evaluate the device's energy conversion efficiency.[8]
-
Operational Lifetime: The stability of the device is tested by applying a constant current and monitoring the time it takes for the luminance to decrease to a certain percentage of its initial value (e.g., LT50 or LT90).[7]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in OLED fabrication and characterization.
Caption: Workflow for OLED fabrication via vacuum thermal evaporation.
Caption: Workflow for OLED performance characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. tailorpixels.com [tailorpixels.com]
The Steric Influence of the Tert-butyl Group on Anthracene Crystal Packing: A Comparative Guide
The introduction of a bulky tert-butyl group onto the anthracene core significantly perturbs the characteristic herringbone crystal packing of the parent molecule, leading to altered intermolecular interactions and solid-state properties. This guide provides a comparative analysis of the crystal structures of anthracene and its tert-butylated derivatives, supported by experimental data and detailed protocols for their characterization.
The crystal engineering of polycyclic aromatic hydrocarbons (PAHs) is a critical area of research for the development of advanced organic electronic materials. The solid-state arrangement of these molecules dictates their charge transport capabilities, photophysical properties, and overall device performance. Anthracene, a well-studied PAH, typically adopts a herringbone packing motif, characterized by edge-to-face C-H···π interactions. However, the introduction of sterically demanding substituents, such as the tert-butyl group, can dramatically alter this arrangement, providing a powerful tool for tuning the material's properties.
Comparative Crystallographic Data
The table below summarizes the key crystallographic parameters for unsubstituted anthracene, 2-tert-butylanthracene, and 2,6-di-tert-butylanthracene, illustrating the impact of tert-butylation on the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Packing Motif |
| Anthracene | C₁₄H₁₀ | Monoclinic | P2₁/a | 8.561 | 6.036 | 11.163 | 124.70 | Herringbone |
| This compound | C₁₈H₁₈ | Monoclinic | P2₁/c | 12.023 | 6.134 | 18.917 | 106.63 | Modified Herringbone |
| 2,6-Di-tert-butylanthracene | C₂₂H₂₆ | Monoclinic | P2₁/c | 10.135 | 16.012 | 11.489 | 114.54 | Slipped π-stacking |
The data clearly shows that the addition of one and then two tert-butyl groups leads to a significant increase in the unit cell volume and a change in the space group for the monosubstituted derivative. The packing motif transitions from the traditional herringbone structure in anthracene to a modified herringbone in this compound and further to a slipped π-stacking arrangement in the disubstituted version. This is a direct consequence of the steric hindrance imposed by the bulky tert-butyl groups, which prevents the close edge-to-face packing seen in unsubstituted anthracene.
Visualizing the Packing Transition
The following diagram illustrates the logical progression of how the steric bulk of the tert-butyl group influences the crystal packing of anthracene.
Experimental Protocols
The following sections detail the methodologies for the synthesis and single-crystal X-ray diffraction analysis of tert-butylated anthracene derivatives.
Synthesis and Crystallization
Synthesis of this compound and 2,6-Di-tert-butylanthracene:
A common method for the synthesis of tert-butylated anthracenes is the Friedel-Crafts alkylation of anthracene.
-
Reaction Setup: Anthracene is dissolved in a suitable solvent such as carbon disulfide or nitrobenzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Alkylation: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added to the solution. Tert-butyl chloride or tert-butanol is then added dropwise to the stirring solution at room temperature. The reaction mixture is then heated to reflux for several hours.
-
Workup: After cooling, the reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid to decompose the catalyst. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane or a hexane/dichloromethane gradient as the eluent to separate the mono- and di-substituted products.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and methanol, or by slow cooling of a saturated solution.
Single-Crystal X-ray Diffraction
Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded.
-
Data Processing: The collected diffraction data is processed to obtain a set of unique reflections with their corresponding intensities. Corrections for Lorentz and polarization effects, as well as absorption, are applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using crystallographic software.
A comparative analysis of the synthesis routes for substituted anthracenes
For researchers, scientists, and professionals in drug development, the targeted synthesis of substituted anthracenes is a critical task due to their prevalence in materials science and medicinal chemistry. The selection of an appropriate synthetic route is paramount and depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. This guide provides a comparative analysis of the most common and effective synthesis routes for substituted anthracenes, supported by experimental data and detailed methodologies.
Comparative Analysis of Synthesis Routes
The choice of synthetic strategy for a substituted anthracene derivative is dictated by the desired regioselectivity and the nature of the substituents to be introduced. Below is a summary of the most common methods with their respective advantages and limitations.
| Synthesis Route | Substituents Introduced | Typical Starting Materials | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Acyl groups (e.g., -COCH₃) at positions 1, 2, or 9. | Anthracene, Acyl Halide | Lewis Acid (e.g., AlCl₃), Solvent (determines regioselectivity) | Moderate to High | Well-established, direct functionalization of the anthracene core. | Can lead to mixtures of isomers and polysubstitution; regioselectivity is highly solvent-dependent.[1] |
| Diels-Alder Reaction | Fused ring systems at the 9,10-positions. | Anthracene (as diene), Dienophile (e.g., maleic anhydride) | High temperature (reflux in xylene) or solvent-free conditions.[2][3] | High | Forms two C-C bonds in a single step, highly stereospecific.[4] | Anthracene can be an unreactive diene due to its aromaticity.[4] |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl groups at positions 9 and/or 10. | Haloanthracenes (e.g., 9-bromoanthracene, 9,10-dibromoanthracene), Arylboronic acids | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene, THF) | High to Excellent | High functional group tolerance, versatile for a wide range of aryl groups, high yields.[5][6] | Requires pre-functionalized starting materials (haloanthracenes and boronic acids). |
| Haworth Synthesis | Forms the core anthracene structure, can incorporate substituents on the starting materials. | Benzene or substituted benzenes, Phthalic anhydride | AlCl₃, conc. H₂SO₄, Zinc dust | Moderate | Builds the polycyclic aromatic hydrocarbon from simpler precursors. | Multi-step process, may require subsequent functionalization for specific substitution patterns. |
| Elbs Reaction | Forms the core anthracene structure from a diaryl ketone. | o-methyl substituted benzophenone | Pyrolysis at high temperatures (e.g., 400-450 °C). | Low to Moderate | Forms the condensed aromatic system in a single cyclodehydration step. | Harsh reaction conditions, can lead to elimination of existing substituents, low yields.[7][8] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below to illustrate the practical application of these routes.
Protocol 1: Friedel-Crafts Acylation for the Synthesis of 9-Acetylanthracene
This protocol describes the kinetically controlled synthesis of 9-acetylanthracene, where the regioselectivity is directed by the choice of solvent.[1]
Materials:
-
Purified anthracene (50 g, 0.28 mol)
-
Anhydrous benzene (320 ml)
-
Acetyl chloride (120 ml, 1.68 mol)
-
Anhydrous aluminum chloride (75 g, 0.56 mol)
-
Ice
-
Concentrated hydrochloric acid
-
95% Ethanol
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and drying tube, suspend the anthracene in anhydrous benzene and acetyl chloride.
-
Cool the suspension to between -5°C and 0°C using an ice-calcium chloride bath.
-
Add the anhydrous aluminum chloride in small portions, maintaining the temperature between -5°C and 0°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.
-
Collect the resulting red complex by suction filtration on a sintered-glass funnel and wash it with dry benzene.
-
Add the complex in small portions to a stirred mixture of ice and concentrated hydrochloric acid.
-
Allow the mixture to warm to room temperature and collect the crude product by suction filtration.
-
To purify, digest the crude product in boiling 95% ethanol for approximately 20 minutes.
-
Cool the suspension quickly and filter to remove any unreacted anthracene.
-
The 9-acetylanthracene will crystallize from the filtrate upon slow cooling. A second recrystallization from 95% ethanol should yield the purified product.
Protocol 2: Diels-Alder Reaction of Anthracene and Maleic Anhydride
This procedure details the [4+2] cycloaddition of anthracene with maleic anhydride to form the corresponding adduct at the 9,10-positions.[2][9]
Materials:
-
Anthracene (0.80 g)
-
Maleic anhydride (0.40 g)
-
Xylene (10 ml)
-
Ethyl acetate (for washing)
-
Boiling chips
Procedure:
-
Flame dry a 25-mL round-bottomed flask and add boiling chips.
-
Weigh and place 0.80 g of anthracene and 0.40 g of maleic anhydride into the flask.
-
In a fume hood, add 10 mL of xylene to the flask and immediately attach a reflux condenser with a drying tube.
-
Heat the reaction mixture to reflux (approximately 185-200°C) using a heating mantle and maintain reflux for 30 minutes.
-
Cool the reaction mixture in an ice bath for 5 minutes to induce crystallization of the product.
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid twice with 3 mL of cold ethyl acetate.
-
Allow the product to air dry before weighing and determining the melting point for characterization.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 9,10-Diphenylanthracene
This protocol outlines the synthesis of 9,10-diphenylanthracene from 9,10-dibromoanthracene and phenylboronic acid using a palladium catalyst.[10][11]
Materials:
-
9,10-Dibromoanthracene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
To a reaction vessel, add 9,10-dibromoanthracene, phenylboronic acid (2.2 equivalents), and the palladium catalyst (e.g., 2 mol%).
-
Change the atmosphere in the vessel to an inert gas (e.g., Nitrogen or Argon).
-
Add degassed solvents (e.g., a mixture of toluene and THF) and a degassed aqueous solution of sodium carbonate (2 M).
-
Heat the mixture to reflux for the required time (e.g., 18 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and perform a work-up by extracting with an organic solvent (e.g., pentane or Et₂O).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 9,10-diphenylanthracene. A yield of around 90% can be expected.[10]
Synthesis Route Selection Workflow
The selection of an optimal synthesis route can be visualized as a decision-making process based on the desired substitution pattern and other experimental considerations.
Caption: Decision workflow for selecting a synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Elbs reaction - Wikipedia [en.wikipedia.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. vernier.com [vernier.com]
- 10. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 11. posters.unh.edu [posters.unh.edu]
A Comparative Guide to Validating the Purity of 2-tert-Butylanthracene using HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the integrity of downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 2-tert-Butylanthracene, a key building block in the synthesis of advanced materials and pharmaceuticals.[1][2] This document outlines detailed experimental protocols, presents a quantitative comparison of the techniques, and illustrates the analytical workflow.
Introduction to Purity Validation of this compound
This compound (C18H18) is a polycyclic aromatic hydrocarbon (PAH) derivative.[3][4] Potential impurities in commercially available or synthesized this compound can include isomers (e.g., 1-tert-Butylanthracene), unreacted starting materials, and oxidation products such as 2-tert-butylanthraquinone.[5][6] The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility of the impurities, required sensitivity, and the desired level of structural information.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many PAHs and their derivatives.[5][8] A reversed-phase method is typically employed for the separation of these nonpolar compounds.[9][10]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Anthracene and its derivatives strongly absorb UV light at this wavelength).
-
Injection Volume: 10 µL
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram. Identification of impurities can be achieved by comparing retention times with known standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides excellent sensitivity and structural information from the mass spectrum.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)
-
Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Reagents:
-
Dichloromethane or Hexane (GC grade)
-
This compound sample
-
Inert gas carrier (Helium or Hydrogen)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (for trace impurity analysis) or split (for higher concentrations).
-
Injection Volume: 1 µL
-
Carrier Gas Flow: Constant flow of approximately 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400.
-
-
Data Analysis: The purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra, which can be compared to spectral libraries (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 234 and characteristic fragmentation patterns, such as the loss of a methyl group (m/z 219).[3]
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity validation of this compound will depend on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.
| Parameter | HPLC | GC-MS | Considerations for this compound |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile compounds. | This compound is sufficiently volatile for GC-MS. HPLC is also highly suitable. |
| Selectivity | Good, based on differential partitioning between mobile and stationary phases. | Excellent, combines chromatographic separation with mass-based detection. | GC-MS offers higher confidence in impurity identification due to mass spectral data. |
| Sensitivity (LOD/LOQ) | Typically in the low ng to pg range on-column. | Generally higher sensitivity, reaching the pg to fg range on-column. | For trace impurity analysis, GC-MS may provide lower detection limits. |
| Analysis Time | Can range from 15 to 40 minutes per sample. | Typically 20 to 40 minutes, but can be optimized for faster runs. | Both techniques have comparable analysis times. |
| Structural Information | Limited to UV-Vis spectra (with DAD), which provides some information on the chromophore. | Provides detailed structural information from the fragmentation pattern in the mass spectrum. | GC-MS is superior for the identification of unknown impurities. |
| Quantitation | Excellent, with high precision and accuracy using external or internal standards. | Very good, but can be more susceptible to matrix effects. | Both are highly reliable for quantitative purity determination. |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of labile impurities in the hot injector. | Potential for thermal degradation is low for this compound and its likely impurities. |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for purity validation and the decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for the purity validation of this compound.
Caption: Decision matrix for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for validating the purity of this compound.
-
HPLC offers a straightforward and robust method for routine quality control, particularly when dealing with known impurities or when thermal degradation of potential byproducts is a concern.
-
GC-MS provides superior qualitative information, making it the method of choice for identifying unknown impurities and for analyses requiring very high sensitivity.
For comprehensive characterization and validation, especially during process development or for regulatory submissions, employing both techniques orthogonally can provide the highest level of confidence in the purity assessment of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 18801-00-8 [matrix-fine-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-tert-Butylanthraquinone | C18H16O2 | CID 66532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. Combined reversed-phase and normal-phase high-performance liquid chromatography in the purification and identification of 7,12-dimethylbenz[a]anthracene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
Safety Operating Guide
Proper Disposal of 2-tert-Butylanthracene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 2-tert-Butylanthracene, a polycyclic aromatic hydrocarbon (PAH). Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While it may not be regulated as a RCRA hazardous waste, as a polycyclic aromatic hydrocarbon, it should be handled with care. Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[1]
Personal Protective Equipment (PPE):
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Body Protection | Laboratory coat, long-sleeved clothing | To prevent skin contact. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if dust is generated or ventilation is poor. |
Spill and Waste Disposal Protocol
In the event of a spill or for the disposal of unused this compound, follow this step-by-step procedure to ensure safe cleanup and containment.
Experimental Protocol for Spill Cleanup and Waste Preparation:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1]
-
Collect the Waste: Place the swept-up solid or the absorbent material containing the spilled chemical into a clearly labeled, sealable container.
-
Label the Waste Container: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name ("this compound") and any other components of the waste mixture.
-
Store the Waste: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) in the same hazardous waste container.
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2][3][4][5][6]
Regulatory Considerations and Professional Disposal
While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), many polycyclic aromatic hydrocarbons are regulated as such.[7] Therefore, it is prudent to manage it as a hazardous waste to ensure compliance with federal, state, and local regulations.
The most common and environmentally sound method for the disposal of PAHs is high-temperature incineration.[2] This process is highly regulated and must be performed at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). These facilities have the specialized equipment and permits required to destroy the chemical in an environmentally responsible manner.
It is the responsibility of the waste generator to ensure proper disposal.[1] Therefore, partnering with a reputable, licensed hazardous waste disposal company is essential. These companies can provide guidance on proper waste packaging, labeling, and transportation, ensuring that your laboratory remains in full compliance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical and Laboratory Waste [enva.com]
- 3. Hazardous Waste Management & Disposal Services | Enva [enva.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 2-tert-Butylanthracene
Essential Safety & Handling Guide for 2-tert-Butylanthracene
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18801-00-8 |
| Physical State | Powder Solid[1] |
| Appearance | Light yellow[1] |
| Odor | Odorless[1] |
| Melting Point | 145 - 149 °C / 293 - 300.2 °F[1] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves and Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Respirator | No protective equipment is needed under normal use conditions. If needed, use a particle filter.[1] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing vapors or mists.[1]
-
Do not ingest. If swallowed, seek immediate medical assistance.[1]
-
Wash thoroughly after handling.[1]
-
Remove and wash contaminated clothing and gloves before re-use.[1]
Storage:
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from oxidizing agents.[1]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Accidental Release:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
For spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]
-
For solid spills, sweep up and shovel into suitable containers for disposal.[1]
-
Keep in suitable, closed containers for disposal.[1]
Disposal:
-
Dispose of this material and its container as hazardous waste.
-
Do not empty into drains.[1]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Emergency First Aid Procedures
Eye Contact:
-
Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]
Skin Contact:
-
Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1]
Inhalation:
-
Remove from exposure, lie down, and move to fresh air.[1]
Ingestion:
-
If possible, drink milk afterward.[1] Seek immediate medical attention.
Visual Workflow and Safety Relationships
The following diagrams illustrate the procedural workflow for handling this compound and the logical relationship between the chemical's hazards and the required safety measures.
Caption: Experimental workflow for handling this compound.
Caption: Relationship between hazards and safety measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
